2-(Heptylamino)acetic acid hydrochloride
Description
The exact mass of the compound 2-(Heptylamino)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Heptylamino)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Heptylamino)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(heptylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-10-8-9(11)12;/h10H,2-8H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRXBVMPIVNFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80637297 | |
| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-28-2 | |
| Record name | NSC56799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Heptylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80637297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Heptylamino)acetic acid hydrochloride chemical properties
Chemical Identity, Synthesis, and Applications in Transdermal Delivery
Executive Summary
2-(Heptylamino)acetic acid hydrochloride (also known as N-heptylglycine HCl) is a specialized amphiphilic amino acid derivative primarily utilized as a permeation enhancer in transdermal drug delivery systems (TDDS) and as a monomer in peptoid synthesis.[1]
Unlike aggressive surfactants (e.g., SDS) that cause irreversible skin damage, N-alkylglycines operate via a reversible "lipid disruption" mechanism. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its mechanistic role in overcoming the stratum corneum barrier.
Chemical Identity & Physicochemical Profile[1][2][3]
This molecule consists of a hydrophobic heptyl (
Key Data Table
| Property | Specification |
| IUPAC Name | 2-(Heptylamino)acetic acid hydrochloride |
| Common Name | N-Heptylglycine HCl |
| CAS Number | 6939-28-2 (HCl salt); 14136-44-8 (Free acid) |
| Molecular Formula | |
| Molecular Weight | 209.72 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, ethanol, methanol; Insoluble in hexane |
| pKa (approx) | ~2.3 (Carboxyl), ~9.6 (Amine) |
| Amphiphilicity | Moderate (C7 chain length provides surfactant-like properties without low CMC of C12+ analogs) |
Structural Visualization
The following diagram illustrates the amphiphilic structure, highlighting the separation between the lipophilic tail and the polar head group, which is essential for its function as a penetration enhancer.
Synthesis & Manufacturing Quality
For pharmaceutical applications, purity is paramount. The synthesis of N-alkylglycines typically follows a nucleophilic substitution pathway. Below is a standardized protocol optimized for yield and purity, minimizing the formation of the N,N-dialkyl impurity.
Synthesis Workflow (Causality-Driven)
We utilize a controlled alkylation of glycine. Direct alkylation of heptylamine with chloroacetic acid is preferred over reductive amination for scalability, provided the pH is strictly controlled to prevent over-alkylation.
Reaction:
Detailed Protocol
-
Preparation: Dissolve Chloroacetic acid (1.0 eq) in water. Cool to 0°C.
-
Basification: Slowly add Heptylamine (1.1 eq) while maintaining temperature. Add NaOH (2.0 eq) dropwise to maintain pH >10. Why? High pH ensures the amine remains nucleophilic.
-
Reaction: Heat to 70°C for 6 hours. Monitor via TLC (ninhydrin stain).
-
Work-up: Cool to room temperature. Acidify with concentrated HCl to pH ~1.5.
-
Purification: Evaporate solvent. Extract the solid residue with hot ethanol (product dissolves, NaCl remains solid). Filter off NaCl.
-
Crystallization: Cool the ethanol filtrate or add acetone to induce crystallization of the N-heptylglycine hydrochloride.
Functional Mechanism: Transdermal Permeation
The primary value of 2-(heptylamino)acetic acid lies in its ability to reversibly disrupt the stratum corneum (SC).
Mechanism of Action
Unlike solvents (DMSO) that solvate lipids, or detergents (SDS) that strip lipids, N-alkylglycines act as lipid fluidizers .
-
Partitioning: The heptyl tail partitions into the SC lipid bilayer.
-
Disruption: The polar glycine head group, now embedded in the hydrophobic region, creates a "polar defect."
-
Fluidization: This defect reduces the phase transition temperature of the lipids, increasing fluidity and allowing drug molecules to diffuse through.
Why Heptyl (C7)?
-
C12 (Dodecyl): High potency but higher skin irritation potential.
-
C7 (Heptyl): "Sweet spot" for delivering hydrophilic drugs. It is short enough to be fairly water-soluble (in HCl form) but long enough to interact with membranes.
Experimental Validation Protocols
To validate the efficacy of 2-(heptylamino)acetic acid HCl in your specific formulation, the following self-validating protocol is recommended.
In Vitro Permeation Study (Franz Diffusion Cell)
-
Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.
-
Donor Phase: Drug solution + 1% w/v N-heptylglycine HCl in buffer (pH 5.5).
-
Receptor Phase: PBS (pH 7.4) at 32°C (skin surface temperature).
-
Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, 24 hours.
-
Analysis: HPLC-UV or LC-MS/MS for drug quantification.
Calculation of Enhancement Ratio (ER):
References
-
Biosynth. (2024). 2-(Heptylamino)acetic acid hydrochloride Safety Data Sheet. Retrieved from
-
PubChem. (2024).[2] Compound Summary: N-Heptylglycine. National Library of Medicine. Retrieved from
-
Organic Syntheses. (1943). n-Heptylamine Synthesis (Precursor Protocol). Org. Synth. Coll. Vol. 2, p. 313.[3] Retrieved from
- Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. (Contextual grounding for N-alkyl amine mechanism).
-
American Elements. (2024). 2-(Heptylamino)acetic acid hydrochloride Product Information. Retrieved from
Sources
An In-depth Technical Guide to the Structure and Substructure of 2-(Heptylamino)acetic Acid Hydrochloride
This technical guide provides a comprehensive analysis of the chemical structure and constituent substructures of 2-(Heptylamino)acetic acid hydrochloride (CAS No: 6939-28-2).[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's architecture through a combination of theoretical breakdown and established spectroscopic methodologies. The focus is on providing not just data, but the underlying scientific rationale for structural elucidation, ensuring a self-validating and authoritative understanding of the compound.
Core Molecular Identity and Properties
2-(Heptylamino)acetic acid hydrochloride, also known as N-heptylglycine hydrochloride, is an amino acid derivative. It is classified as a versatile small molecule scaffold, suggesting its utility as a building block in the synthesis of more complex chemical entities.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(heptylamino)acetic acid;hydrochloride | [1] |
| CAS Number | 6939-28-2 | [1][2] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][2] |
| Molecular Weight | 209.71 g/mol | [2] |
| SMILES String | CCCCCCCNCC(=O)O.Cl | [2] |
The molecule is the hydrochloride salt of N-heptylglycine. The presence of the hydrochloride moiety indicates that the secondary amine is protonated, forming an ammonium salt, which significantly influences its physical and chemical properties, particularly its solubility in polar solvents.
Figure 1: Chemical structure of 2-(Heptylamino)acetic acid hydrochloride.
Substructure Analysis: A Functional Breakdown
The molecule can be logically deconstructed into three primary substructures, each contributing distinct chemical characteristics. This compartmentalization is essential for predicting the molecule's behavior and for interpreting analytical data.
Figure 2: Breakdown of the molecule into its core functional substructures.
The Heptyl Group
This is a seven-carbon, unbranched alkyl chain (CH₃(CH₂)₆-).[3][4] As a nonpolar, aliphatic tail, this substructure is the primary determinant of the molecule's lipophilicity. Its presence suggests potential solubility in organic solvents and hydrophobic interactions in biological systems.
The Secondary Ammonium Cation
The core of the molecule is a secondary amine that links the heptyl and acetic acid moieties. In the hydrochloride salt form, this nitrogen atom is protonated, forming a secondary ammonium cation (-NH₂⁺-). This positively charged center is a key polar feature, making the molecule a salt and enhancing its water solubility. Amines are organic derivatives of ammonia and act as weak bases.[5]
The Carboxylic Acid Group
The acetic acid portion provides the carboxyl functional group (-COOH).[6][7][8][9] This group consists of a carbonyl (C=O) and a hydroxyl (-OH) attached to the same carbon atom.[10] It is a classic Brønsted-Lowry acid, capable of donating a proton, and is responsible for the "acid" designation in the compound's name.
Experimental Elucidation of Structure
A definitive confirmation of the proposed structure requires a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary and confirmatory evidence of the molecule's atomic connectivity and functional groups.
Figure 3: Workflow for the comprehensive structural analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the presence and placement of each substructure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of 2-(Heptylamino)acetic acid hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (N-H, O-H), causing their signals to disappear, which aids in peak assignment.[11][12]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., DSS).
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.80 | s | 2H | -N-CH₂ -COOH | Methylene adjacent to the carboxylic acid group. |
| ~3.25 | t | 2H | -CH₂ -N- | Methylene adjacent to the electron-withdrawing ammonium group, deshielded. |
| ~1.70 | p | 2H | -CH₂ -CH₂-N- | Methylene group beta to the nitrogen. |
| ~1.30 | m | 8H | -(CH₂ )₄- | Overlapping signals from the central part of the heptyl chain. |
| ~0.88 | t | 3H | -CH₃ | Terminal methyl group of the heptyl chain. |
Note: In a solvent like DMSO-d₆, broad signals for the -NH₂⁺- and -COOH protons would also be visible.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[13][14] For this molecule, IR serves to confirm the presence of the carboxylic acid and the secondary ammonium ion, which are the key reactive centers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500-3300 | Strong, very broad | O-H stretch | Carboxylic Acid |
| ~2400-2800 | Broad, multiple bands | N-H stretch | Secondary Ammonium Salt |
| 2850-2960 | Medium-Strong | C-H stretch | Heptyl Group |
| ~1710 | Strong, sharp | C=O stretch | Carboxylic Acid |
The IR spectrum of a secondary amine typically shows a single N-H band around 3350 cm⁻¹.[12][15] However, in the hydrochloride salt form, this is replaced by the broad ammonium absorption at lower wavenumbers. The very broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids.[16]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. This data confirms the molecular formula and offers further proof of the proposed substructures.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Data Acquisition: Infuse the solution into the ESI source. Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules like this one.
-
Data Interpretation: Analyze the resulting spectrum for the molecular ion peak.
Predicted Mass Spectrum Data
-
Molecular Ion: In positive mode ESI, the instrument will detect the protonated molecule of the free base, [M+H]⁺. The free base is C₉H₁₉NO₂ (MW = 173.14). Therefore, the expected peak will be at m/z = 174.15 .
-
Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd molecular weight.[15][17] The free base (173.14) follows this rule, providing strong evidence for the presence of a single nitrogen atom.[17]
-
Fragmentation: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[11][18] This results in a stable, resonance-stabilized iminium cation.
Sources
- 1. americanelements.com [americanelements.com]
- 2. biosynth.com [biosynth.com]
- 3. CAS 111-68-2: Heptylamine | CymitQuimica [cymitquimica.com]
- 4. 庚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jove.com [jove.com]
- 18. GCMS Section 6.15 [people.whitman.edu]
An In-Depth Technical Guide to 2-(Heptylamino)acetic Acid Hydrochloride for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-(Heptylamino)acetic acid hydrochloride, a member of the N-substituted glycine family, often referred to as peptoids. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to mimic peptides while offering improved pharmacokinetic profiles. This guide covers the fundamental molecular and physicochemical properties of 2-(Heptylamino)acetic acid hydrochloride, detailed synthesis and purification protocols, potential applications in peptidomimetic design, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Chemical Identity and Physicochemical Properties
2-(Heptylamino)acetic acid hydrochloride, also known as N-heptylglycine hydrochloride, is a synthetic amino acid derivative. Its structure features a heptyl group attached to the nitrogen atom of a glycine molecule, with the entire structure protonated and forming a salt with a chloride anion.
Molecular Formula: C₉H₂₀ClNO₂[1]
Molecular Weight: 209.71 g/mol [1] (alternatively cited as 209.72 g/mol [2])
CAS Number: 6939-28-2[1]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClNO₂ | [1] |
| Molecular Weight | 209.71 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of amino acid hydrochlorides |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. |
Synthesis and Purification
The synthesis of 2-(Heptylamino)acetic acid hydrochloride can be achieved through the nucleophilic substitution of a haloacetic acid with heptylamine. A representative protocol is detailed below. This method is adapted from general procedures for the synthesis of N-alkylated amino acids.
Experimental Protocol: Synthesis of 2-(Heptylamino)acetic Acid Hydrochloride
Materials:
-
Heptylamine
-
Bromoacetic acid or Chloroacetic acid
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether or dioxane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bromoacetic acid (1.0 equivalent) in a suitable solvent such as water or a mixture of water and a polar organic solvent.
-
Addition of Base and Amine: Cool the solution in an ice bath and slowly add sodium bicarbonate (2.2 equivalents) in portions to neutralize the acid. Once the gas evolution ceases, add heptylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute solution of hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether to remove any unreacted heptylamine and other nonpolar impurities. The product, being a salt, will remain in the aqueous phase.
-
Isolation of the Free Amino Acid: Carefully neutralize the aqueous layer with a base such as sodium bicarbonate until the pH is neutral (around 7). The free amino acid, 2-(heptylamino)acetic acid, may precipitate or can be extracted into an organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(heptylamino)acetic acid.
-
Formation of the Hydrochloride Salt: Dissolve the crude amino acid in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Heptylamino)acetic acid hydrochloride as a solid. The purity can be further enhanced by recrystallization from a suitable solvent system, such as ethanol/ether.
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the carboxylic acid of the haloacetic acid and to neutralize the hydrobromic or hydrochloric acid formed during the reaction, thus driving the nucleophilic substitution forward. The final precipitation as a hydrochloride salt aids in purification and provides a stable, crystalline solid that is easier to handle and store than the free amino acid.
Applications in Research and Drug Development
N-substituted glycines, or peptoids, are a class of peptidomimetics that have garnered significant attention in drug discovery. They are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural modification confers several advantageous properties:
-
Proteolytic Resistance: The absence of amide protons and the altered backbone structure make peptoids resistant to degradation by proteases, which is a major hurdle for peptide-based therapeutics.
-
Conformational Flexibility and Control: While inherently more flexible than peptides, the conformation of peptoids can be controlled through the introduction of bulky or chiral side chains, allowing for the design of structured molecules that can mimic peptide secondary structures.
-
Chemical Diversity: The synthesis of peptoids is highly amenable to combinatorial approaches, allowing for the rapid generation of large libraries with diverse side chains.
2-(Heptylamino)acetic acid hydrochloride serves as a fundamental building block for the synthesis of peptoids. The heptyl side chain provides a significant degree of lipophilicity, which can be exploited in the design of molecules with improved membrane permeability.
Potential Research Applications:
-
Antimicrobial Agents: The lipophilic nature of the heptyl group can be utilized in the design of amphipathic peptoids that mimic the structure and function of antimicrobial peptides. These synthetic mimics can disrupt bacterial cell membranes, leading to cell death.
-
Cell-Penetrating Peptoids: The incorporation of lipophilic residues like heptylglycine can enhance the ability of peptoids to cross cell membranes, making them promising vectors for the intracellular delivery of therapeutic agents.
-
Protein-Protein Interaction Modulators: Peptoid libraries incorporating 2-(Heptylamino)acetic acid can be screened to identify molecules that disrupt or stabilize protein-protein interactions implicated in disease pathways.
Sources
Methodological & Application
Application Note: High-Resolution NMR Spectroscopy of 2-(Heptylamino)acetic acid hydrochloride
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characterization of 2-(Heptylamino)acetic acid hydrochloride (also known as N-heptylglycine HCl). As an amphiphilic amino acid derivative, this compound serves as a critical intermediate in surfactant chemistry and pharmaceutical synthesis.
The hydrochloride salt form introduces specific spectral behaviors—most notably the deshielding of
Chemical Structure & Assignment Logic[1][2]
Understanding the magnetic environment is the first step to successful analysis. The molecule consists of a hydrophobic heptyl tail attached to a hydrophilic glycine head group.
Graphviz Diagram: Molecular Structure & Labeling
The following diagram maps the proton environments to the spectral assignments in Section 5.
Figure 1: Structural segmentation of N-heptylglycine HCl. Letters (A-E) correspond to the assignment table below.
Experimental Protocol
Solvent Selection Strategy
-
Primary Recommendation (D₂O): The HCl salt is highly soluble in water. D₂O provides the cleanest baseline for the aliphatic region (0.5 – 4.5 ppm) and eliminates the broad ammonium/acid peaks which can obscure integration.
-
Secondary Recommendation (DMSO-d₆): Use only if you must characterize the exchangeable protons (
and ) or if the free base is being analyzed.
Sample Preparation (Standard Protocol)
-
Massing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.
-
Note: Avoid high concentrations (>50 mM) to prevent micelle formation, which broadens peaks.
-
-
Dissolution: Add 600 µL of D₂O (99.9% D).
-
Internal Standard: Add a trace amount of TSP (trimethylsilylpropanoic acid) or DSS as a chemical shift reference (
ppm). Avoid TMS as it is insoluble in D₂O. -
Homogenization: Vortex until the solution is perfectly clear. If turbidity persists, the sample may be the free base or contaminated; adjust pH with trace DCl if necessary.
-
Transfer: Transfer to a high-quality 5mm NMR tube.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The T1 relaxation times for the terminal methyl and the glycine methylene can be long. A short D1 will cause integration errors, artificially reducing the glycine integral relative to the chain.
-
-
Scans (NS): 16–64 scans (sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm (to catch any residual exchangeables if using DMSO).
Data Analysis & Interpretation
The spectrum will display distinct regions: the hydrophobic tail (upfield) and the polar head group (downfield).
Table 1: ¹H NMR Assignment (400 MHz, D₂O)
| Label | Chemical Group | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| A | Terminal | 0.85 – 0.90 | Triplet (t) | 3H | ~7.0 | Characteristic of alkyl chain end. |
| B | Bulk Alkyl | 1.25 – 1.35 | Multiplet (m) | 8H | - | Overlapping methylene envelope. |
| C | 1.65 – 1.75 | Multiplet (m) | 2H | - | Shielded from N by one carbon. | |
| D | 3.00 – 3.10 | Triplet (t) | 2H | ~7.5 | Deshielded by | |
| E | Glycine | 3.80 – 3.95 | Singlet (s) | 2H | - | Critical Purity Peak. May appear as a singlet or weakly coupled. |
| F | HDO (Residual Solvent) | ~4.79 | Singlet | - | - | Position is temp/pH dependent. |
Note: In DMSO-d₆, the Ammonium (
Self-Validating Quality Control
To ensure the data is trustworthy, apply the "2:3 Ratio Rule" . This is an internal math check that validates the structure without external standards.
Protocol:
-
Calibrate: Set the terminal methyl triplet (Region A) to an integral of 3.00 .
-
Measure: Integrate the Glycine singlet (Region E).
-
Validate: The Glycine integral must be 2.00 ± 0.1 .
-
If < 1.9: Possible T1 relaxation issue (increase D1 delay) or degradation (decarboxylation).
-
If > 2.1: Likely impurity (glycine, solvents) or water suppression artifact.
-
Graphviz Diagram: Validation Workflow
Figure 2: The "2:3 Ratio Rule" decision tree for spectral validation.
Troubleshooting & Mechanistic Insights
The pH Effect (The "Drifting" Peak)
The chemical shift of the Glycine singlet (Peak E) is highly sensitive to pH.
-
Low pH (HCl salt): The amine is protonated (
). The peak is deshielded (~3.9 ppm). -
Neutral/High pH (Free base/Zwitterion): If the HCl is lost or neutralized, the amine becomes neutral (
). The peak shifts upfield (shielded) toward ~3.2–3.4 ppm. -
Diagnosis: If Peak E is at 3.3 ppm instead of 3.9 ppm, your sample is likely not the hydrochloride salt. Add a drop of DCl to confirm.
Micelle Formation
As a surfactant-like molecule, high concentrations can lead to micelle formation.
-
Symptom: Broadening of the alkyl chain signals (Peaks A, B, C) while the glycine head (Peak E) remains relatively sharp (or broadens differently).
-
Fix: Dilute the sample to < 10 mM.
References
-
Biosynth. 2-(Heptylamino)acetic acid hydrochloride Product Data. Retrieved from .
-
Reich, H. J. Structure Determination Using NMR Spectroscopy: 1H Chemical Shifts. University of Wisconsin-Madison. Retrieved from .
-
ChemicalBook. Glycine Hydrochloride NMR Spectrum Data. Retrieved from .
-
Nanalysis. To D2O or not to D2O? Solvent Effects in NMR. Retrieved from .
Developing and Validating Assays for 2-(Heptylamino)acetic acid hydrochloride: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in characterizing the biological activity of 2-(Heptylamino)acetic acid hydrochloride. As a glycine derivative, this compound is a putative inhibitor of the glycine transporter 1 (GlyT1), a critical regulator of glycine levels in the central nervous system and a promising therapeutic target for neurological and psychiatric disorders.[1][2] This document offers a suite of validated assay methodologies to rigorously assess the compound's potency, mechanism of action, and selectivity against GlyT1.
Introduction to 2-(Heptylamino)acetic acid hydrochloride and its Target: GlyT1
2-(Heptylamino)acetic acid hydrochloride is a small molecule with the chemical formula C9H20ClNO2 and a molecular weight of approximately 209.72 g/mol .[3][4] Its structural similarity to glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests its potential interaction with glycine transporters.[5] The glycine transporter 1 (GlyT1) is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft, thereby modulating NMDA receptor activity.[1][2] Inhibition of GlyT1 is a well-established strategy to enhance NMDA receptor function, which is often hypoactive in conditions like schizophrenia.[1][6] Therefore, characterizing the interaction of novel compounds like 2-(Heptylamino)acetic acid hydrochloride with GlyT1 is of significant interest for the development of new therapeutics.
This guide will detail three essential assay types for the comprehensive evaluation of 2-(Heptylamino)acetic acid hydrochloride as a GlyT1 inhibitor:
-
Radioligand Binding Assays: To determine the affinity of the compound for the GlyT1 binding site.
-
Cell-Based Glycine Uptake Assays: To functionally assess the compound's ability to inhibit glycine transport.
-
Electrophysiological Assays: To elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive).
Core Compound and Target Information
| Parameter | Value | Source |
| Compound Name | 2-(Heptylamino)acetic acid hydrochloride | N/A |
| CAS Number | 6939-28-2 | N/A |
| Molecular Formula | C9H20ClNO2 | [3][4] |
| Molecular Weight | 209.72 g/mol | [3] |
| Primary Target | Glycine Transporter 1 (GlyT1) | [1][2] |
Section 1: Radioligand Binding Assays for GlyT1
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7] These assays utilize a radiolabeled ligand that is known to bind with high affinity and specificity to the target. By measuring the ability of a test compound to displace the radioligand, we can determine its binding affinity (Ki).
Principle
A constant concentration of a high-affinity radioligand for GlyT1 is incubated with a source of the transporter (e.g., cell membranes from cells overexpressing GlyT1) in the presence of varying concentrations of the unlabeled test compound, 2-(Heptylamino)acetic acid hydrochloride. The amount of radioligand bound to the transporter is then measured. A successful inhibitor will compete with the radioligand for the binding site, leading to a dose-dependent decrease in the measured radioactivity.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
Materials:
-
GlyT1 Source: Membranes from HEK293 or CHO cells stably expressing human GlyT1.[3][8]
-
Radioligand: -N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine ([³H]NFPS) or another suitable GlyT1-specific radioligand.[4]
-
Test Compound: 2-(Heptylamino)acetic acid hydrochloride, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reference Inhibitor (Positive Control): A known GlyT1 inhibitor such as ALX-5407 or Org 24598.[5][9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GlyT1 in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of 2-(Heptylamino)acetic acid hydrochloride or the reference inhibitor. For total binding wells, add buffer/vehicle. For non-specific binding wells, add a high concentration of a known non-radiolabeled GlyT1 inhibitor (e.g., 10 µM ALX-5407).
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
GlyT1-containing cell membranes (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: Cell-Based Glycine Uptake Assays
Functional assays that directly measure the inhibition of glycine transport are crucial for confirming the biological activity of a potential GlyT1 inhibitor. These assays typically use whole cells that express GlyT1 and measure the uptake of radiolabeled glycine.
Principle
Cells overexpressing GlyT1 are incubated with radiolabeled glycine in the presence of varying concentrations of 2-(Heptylamino)acetic acid hydrochloride. A potent inhibitor will block the transporter, leading to a decrease in the intracellular accumulation of radiolabeled glycine.
Experimental Workflow
Caption: Workflow for a cell-based glycine uptake assay.
Detailed Protocol
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human GlyT1.[8][10][11]
-
Radiolabeled Substrate: [³H]Glycine or [¹⁴C]Glycine.[8]
-
Test Compound: 2-(Heptylamino)acetic acid hydrochloride.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Seed the GlyT1-expressing cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of 2-(Heptylamino)acetic acid hydrochloride or the reference inhibitor for 10-20 minutes at 37°C.
-
Initiate Uptake: Add a solution containing a fixed concentration of radiolabeled glycine to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for glycine uptake.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabeled glycine.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 3: Electrophysiological Assays for Mechanism of Action
Electrophysiology provides a powerful tool to investigate the functional consequences of inhibitor binding in real-time and to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]
Principle
The activity of GlyT1, which is an electrogenic transporter, can be measured as an electrical current in cells expressing the transporter. Xenopus laevis oocytes are a commonly used system for this purpose due to their large size and low endogenous transporter activity. By applying glycine to an oocyte expressing GlyT1, a current is generated. The effect of 2-(Heptylamino)acetic acid hydrochloride on this current can then be measured. To determine the mechanism of inhibition, the effect of the inhibitor is tested at different concentrations of the substrate (glycine).
Experimental Workflow
Caption: Workflow for an electrophysiological assay to determine the mechanism of inhibition.
Detailed Protocol
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GlyT1.
-
Two-electrode voltage clamp (TEVC) setup.
-
Recording Solution: ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Substrate: Glycine solutions of varying concentrations.
-
Test Compound: 2-(Heptylamino)acetic acid hydrochloride.
Procedure:
-
Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding human GlyT1 and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Place a GlyT1-expressing oocyte in the recording chamber of the TEVC setup and perfuse with recording solution.
-
Clamp the oocyte at a holding potential of -60 mV.
-
-
Glycine Application: Apply a saturating concentration of glycine and record the inward current.
-
Inhibitor Application:
-
Apply varying concentrations of 2-(Heptylamino)acetic acid hydrochloride and measure the inhibition of the glycine-induced current.
-
To determine the mechanism of action, perform a full glycine dose-response curve in the absence and presence of a fixed concentration of the inhibitor.
-
-
Data Analysis:
-
Competitive Inhibition: The inhibitor increases the apparent Km for glycine but does not change the Vmax.
-
Non-competitive Inhibition: The inhibitor decreases the Vmax but does not change the Km for glycine.
-
Uncompetitive Inhibition: The inhibitor decreases both the Vmax and the Km.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the mechanism of inhibition.
-
Data Interpretation and Validation
Across all assays, it is crucial to include appropriate controls. A known potent and selective GlyT1 inhibitor should be used as a positive control to validate the assay performance. A negative control (vehicle) is essential for data normalization. To assess the selectivity of 2-(Heptylamino)acetic acid hydrochloride, it is recommended to perform counter-screens against other related transporters, such as the glycine transporter 2 (GlyT2).
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive characterization of 2-(Heptylamino)acetic acid hydrochloride as a potential GlyT1 inhibitor. By systematically employing radioligand binding, cell-based uptake, and electrophysiological assays, researchers can obtain critical data on its affinity, functional potency, and mechanism of action. This information is indispensable for advancing our understanding of this compound and its potential as a novel therapeutic agent.
References
-
American Elements. 2-(heptylamino)acetic acid hydrochloride | CAS 6939-28-2. Available from: [Link]
-
Al-Khrasani, M., et al. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 22(16), 8886. Available from: [Link]
-
Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Journal of Biomolecular Screening, 14(10), 1190-1198. Available from: [Link]
-
Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1017-1044. Available from: [Link]
-
Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(10), 1190-1198. Available from: [Link]
-
Atkinson, P. J., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414-1420. Available from: [Link]
-
Sato, K., et al. (1995). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Neuroscience Letters, 198(2), 115-118. Available from: [Link]
-
Manz, K. M., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules, 29(24), 6017. Available from: [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1403-1412. Available from: [Link]
-
Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1863-1877. Available from: [Link]
-
ScienceDaily. (2021). Determination of glycine transporter opens new avenues in development of psychiatric drugs. Available from: [Link]
-
Deagostino, A., et al. (2022). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. European Archives of Psychiatry and Clinical Neuroscience, 272(8), 1467-1478. Available from: [Link]
-
Frontiers. (2025). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
-
Manz, K. M., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules, 29(24), 6017. Available from: [Link]
-
Wobst, I., et al. (2020). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. Molecules, 25(18), 4169. Available from: [Link]
-
Giguère, C., et al. (2023). Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(1), 133-142. Available from: [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Steensland, P., et al. (2024). The GlyT1-inhibitor Org 24598 facilitates the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats. Journal of Neural Transmission, 131(1), 95-106. Available from: [Link]
-
Chau, P., et al. (2011). The glycine reuptake inhibitor Org24598 and acamprosate reduce ethanol intake in the rat. Addiction Biology, 16(2), 246-255. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 2-(Heptylamino)acetic acid hydrochloride in Neurotransmitter Modulation
Introduction: Unveiling the Potential of a Novel Glycine Derivative
The intricate balance of excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Glycine, a key inhibitory neurotransmitter, plays a crucial role in modulating neuronal activity, primarily through its interaction with glycine receptors (GlyRs) and its regulation by glycine transporters (GlyT1 and GlyT2)[1][2]. The modulation of the glycinergic system presents a promising therapeutic avenue for a range of neurological and psychiatric disorders, including schizophrenia and chronic pain[3][4].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel compound, 2-(Heptylamino)acetic acid hydrochloride. Structurally, this compound is an N-alkylated derivative of glycine, a class of molecules known to interact with glycine transporters[5]. The presence of a seven-carbon heptyl chain suggests potential for significant interaction with the transporter proteins. These application notes will outline a hypothesis-driven approach to systematically characterize the pharmacological profile of 2-(Heptylamino)acetic acid hydrochloride and to explore its potential as a modulator of neurotransmitter systems, with a primary focus on the glycinergic pathway.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClNO₂ | Internal Data |
| Molecular Weight | 209.71 g/mol | Internal Data |
| CAS Number | 6939-28-2 | Internal Data |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water and DMSO | Expected |
| Storage | Store at 2-8°C, desiccated | Recommended |
Note: It is recommended to perform in-house analysis to confirm these properties for each new batch of the compound.
Part 1: In Vitro Characterization of Glycinergic Activity
The initial phase of investigation focuses on determining if and how 2-(Heptylamino)acetic acid hydrochloride interacts with the key components of the glycinergic system: glycine transporters and receptors.
Glycine Transporter (GlyT1 and GlyT2) Inhibition Assay
This assay will determine if the compound inhibits the reuptake of glycine by GlyT1 or GlyT2, which would lead to an increase in extracellular glycine concentrations.
Rationale: Many N-alkylated glycine derivatives are known to be potent inhibitors of glycine transporters[6]. The long alkyl chain of 2-(heptylamino)acetic acid may confer selectivity for one of the transporter subtypes.
Workflow for Glycine Transporter Inhibition Assay
Caption: Workflow for determining the inhibitory activity of 2-(Heptylamino)acetic acid hydrochloride on GlyT1 and GlyT2.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing either human GlyT1 or GlyT2 in appropriate culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Heptylamino)acetic acid hydrochloride in sterile water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-30 minutes at 37°C.
-
Initiate glycine uptake by adding a solution containing a known concentration of [³H]-glycine.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Detection and Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter[7].
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Expected Outcome and Interpretation: A potent inhibition of [³H]-glycine uptake, as indicated by a low IC₅₀ value, would suggest that 2-(Heptylamino)acetic acid hydrochloride is a glycine transporter inhibitor. Comparing the IC₅₀ values for GlyT1 and GlyT2 will reveal its selectivity.
Electrophysiological Assessment of Glycine Receptor Modulation
This experiment will determine if the compound directly modulates the function of inhibitory glycine receptors (GlyRs).
Rationale: While the primary hypothesis is GlyT inhibition, it is crucial to investigate potential direct effects on the glycine receptor to build a complete pharmacological profile. The compound could act as an agonist, antagonist, or allosteric modulator of GlyRs.
Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing the modulatory effects of 2-(Heptylamino)acetic acid hydrochloride on glycine receptors using patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Use primary spinal cord or brainstem neurons, or a cell line (e.g., HEK293) transiently or stably expressing specific glycine receptor subunits (e.g., α1, α3).
-
Electrophysiology Setup:
-
Use a standard patch-clamp setup equipped with an amplifier, micromanipulator, and perfusion system[8].
-
Prepare appropriate external and internal recording solutions.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell[9].
-
Record baseline currents evoked by the application of a known concentration of glycine (e.g., EC₂₀ or EC₅₀).
-
Apply 2-(Heptylamino)acetic acid hydrochloride alone to test for direct agonistic activity.
-
Co-apply the test compound with glycine to assess for modulatory (potentiating or inhibitory) effects.
-
Perform a washout to observe the reversibility of any effects.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the glycine-evoked currents in the absence and presence of the test compound[10].
-
Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.
-
Expected Outcome and Interpretation: An increase in the glycine-evoked current amplitude would suggest positive allosteric modulation, while a decrease would indicate a negative modulatory or antagonistic effect. If the compound elicits a current on its own, it is a direct agonist.
Part 2: In Vivo Evaluation of Neuromodulatory Effects
Following in vitro characterization, in vivo studies are essential to understand the compound's effects on the complex functioning of the CNS, including its pharmacokinetic profile and behavioral consequences.
In Vivo Microdialysis for Measuring Extracellular Glycine
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Rationale: If 2-(Heptylamino)acetic acid hydrochloride is a GlyT inhibitor in vivo, it should lead to a measurable increase in extracellular glycine concentrations in the brain.
Workflow for In Vivo Microdialysis
Caption: Workflow for measuring extracellular glycine levels in the brain using in vivo microdialysis following administration of 2-(Heptylamino)acetic acid hydrochloride.
Detailed Protocol:
-
Surgical Implantation:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min)[13].
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer 2-(Heptylamino)acetic acid hydrochloride via a systemic route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
Expected Outcome and Interpretation: A significant and dose-dependent increase in extracellular glycine levels following compound administration would provide strong evidence for in vivo GlyT inhibition.
Behavioral Models for Assessing Therapeutic Potential
Based on the in vitro and microdialysis results, specific behavioral models can be employed to investigate the therapeutic potential of the compound.
A. Models for Schizophrenia (if GlyT1 inhibition is observed):
Rationale: GlyT1 inhibitors are being investigated as a potential treatment for the negative and cognitive symptoms of schizophrenia by enhancing NMDA receptor function[16].
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: This test measures sensorimotor gating, which is deficient in schizophrenic patients.
-
Protocol: Place the animal in a startle chamber and present a series of startling acoustic stimuli, some of which are preceded by a weaker, non-startling prepulse. Measure the startle response with and without the prepulse. Administer the test compound and assess its ability to reverse deficits in PPI induced by agents like phencyclidine (PCP) or MK-801[17].
-
-
Novel Object Recognition (NOR) Test: This assay assesses cognitive function, particularly recognition memory.
-
Protocol: Familiarize the animal with two identical objects in an open field. After a retention interval, replace one of the objects with a novel one. Measure the time the animal spends exploring the novel versus the familiar object. Assess the ability of the compound to reverse cognitive deficits induced by pharmacological models of schizophrenia[18].
-
B. Models for Chronic Pain (if GlyT2 inhibition is observed):
Rationale: GlyT2 is primarily located in the spinal cord and brainstem, and its inhibition enhances inhibitory glycinergic neurotransmission, which can alleviate chronic pain[19][20].
-
Von Frey Test for Mechanical Allodynia: This test measures sensitivity to mechanical stimuli.
-
Protocol: Place the animal on an elevated mesh floor and apply calibrated von Frey filaments to the plantar surface of the paw. Determine the paw withdrawal threshold. In a model of neuropathic pain (e.g., chronic constriction injury), assess the ability of the compound to increase the paw withdrawal threshold[20].
-
-
Hargreaves Test for Thermal Hyperalgesia: This assay measures sensitivity to thermal stimuli.
-
Protocol: Place the animal in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the paw. Measure the latency to paw withdrawal. In a model of inflammatory pain, evaluate the compound's ability to increase the paw withdrawal latency.
-
General Considerations for Behavioral Testing:
-
Dose-Response: Test a range of doses to establish a dose-response relationship.
-
Pharmacokinetics: Correlate behavioral effects with the pharmacokinetic profile of the compound.
-
Control Groups: Always include vehicle-treated and positive control groups.
-
Blinding: The experimenter should be blind to the treatment conditions.
-
Confounding Factors: Monitor for potential confounding effects on motor activity or sedation[21].
Conclusion and Future Directions
The protocols outlined in these application notes provide a systematic framework for the initial investigation of 2-(Heptylamino)acetic acid hydrochloride as a potential modulator of neurotransmitter systems. The proposed experiments will elucidate its mechanism of action, with a focus on the glycinergic system, and provide initial insights into its potential therapeutic applications. Positive results from these studies would warrant further investigation, including more extensive preclinical profiling, safety pharmacology, and toxicological studies, to fully assess its potential as a novel therapeutic agent for CNS disorders.
References
- Vandenberg, R. J., et al. (2007). The GlyT2 S479G mutation introduces sarcosine transport due to a less restrictive S1 site. Journal of Biological Chemistry.
- Patsnap. (2024). What are GlyT2 inhibitors and how do they work?.
- Kullmann, F. A., et al. (2016). Glycine Transporter Type 2 (GlyT2)
- Carland, J. E., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience.
- Shah, N., & Lindsley, C. W. (2021). Structural insights into the inhibition of glycine reuptake.
- Lowe, J. A., 3rd, et al. (2009). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters.
- Sallinen, J., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats.
- Jo, Y. H., & Schlichter, R. (2008). Microdialysis in Rodents. Current Protocols in Neuroscience.
- Alexander, S. P., et al. (2009). Glycine transporters. British Journal of Pharmacology.
- Bio-protocol. (n.d.). Glycine uptake assay. Bio-protocol.
- Acuna, M. A., et al. (2019). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. Frontiers in Molecular Neuroscience.
- Csonka, R., et al. (2023).
- Google Patents. (n.d.). Synthesis method of sarcosine. CN102584612A.
- SlideShare. (n.d.). Patch clamp - effect of compounds on glycine-evoked currents. SlideShare.
- Thompson, L. R., et al. (2011). Part 1: N-alkylated glycines as potent α2δ ligands. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
- Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry.
- Harsing, L. G., Jr., & Matyus, P. (2013). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance.
- Carland, J. E., et al. (2022). Structural insights into allosteric mechanism of glycine transporter-mediated analgesia.
- ChemicalBook. (n.d.). Sarcosine synthesis. ChemicalBook.
- Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Cell Biolabs, Inc..
- Atkinson, R. N., et al. (2001). Novel glycine transporter type-2 reuptake inhibitors. Part 1: alpha-amino acid derivatives. Bioorganic & Medicinal Chemistry Letters.
- Axon Medchem. (n.d.). patch-clamp-protocol-final.pdf. Axon Medchem.
- Mostyn, S. N., et al. (2019). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding pocket. Journal of Biological Chemistry.
- Oba, Y., et al. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life.
- Alberati, D., et al. (2012). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. British Journal of Pharmacology.
- ResearchGate. (n.d.). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base.
- Whitehead, K. J., et al. (2001).
- Patsnap. (2024). What are GlyT1 modulators and how do they work?.
- Lifeasible. (n.d.). Glycine Assay Kit (Fluorometric). Lifeasible.
- Gorske, B. C., & Blackwell, H. E. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals.
- van der Meer, J. Y., et al. (2021). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules.
- Tsai, G., et al. (2004). Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype.
- Carland, J. E., et al. (2017). Chloride-dependent conformational changes in the GlyT1 glycine transporter.
- Sigma-Aldrich. (n.d.). Glycine Assay Kit (MAK261) - Technical Bulletin. Sigma-Aldrich.
- ChemRxiv. (n.d.). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv.
- Wikipedia. (n.d.). Glycine. Wikipedia.
- JoVE. (2024). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube.
- Amuza Inc. (2020). Microdialysis Probes How to Choose the Best One. YouTube.
- Richards, D. A., et al. (1994). A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Amuza Inc. (2020). Behavioral Testing in Animals Part 2. YouTube.
- Labome. (n.d.).
- Hamberger, A., et al. (1983).
Sources
- 1. Glycine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights into the inhibition of glycine reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives [mdpi.com]
- 6. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance | MDPI [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Patch Clamp Protocol [labome.com]
- 9. Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch clamp - effect of compounds on glycine-evoked currents | PDF [slideshare.net]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis in the study of extracellular levels of amino acids in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dissolving 2-(Heptylamino)acetic acid hydrochloride
Welcome to the technical support center for 2-(Heptylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered when dissolving this amphiphilic molecule. Our goal is to equip you with the foundational knowledge and practical steps to achieve successful dissolution for your experiments.
Understanding the Challenge: The Amphiphilic Nature of 2-(Heptylamino)acetic acid hydrochloride
2-(Heptylamino)acetic acid hydrochloride possesses a dual chemical personality, which is the primary source of dissolution difficulties. Its structure consists of a hydrophilic "head" (the amino acid hydrochloride group) and a hydrophobic "tail" (the seven-carbon heptyl chain). This amphiphilic nature means it has an affinity for both polar (aqueous) and non-polar (organic) environments, which can lead to the formation of micelles or other aggregates in solution, rather than a true molecular solution.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Heptylamino)acetic acid hydrochloride not dissolving in water, even though it's a hydrochloride salt?
While the hydrochloride salt form generally enhances water solubility compared to the free base, the long heptyl chain introduces significant hydrophobicity.[1] At neutral pH, the carboxylic acid can be deprotonated and the amine can be in its free base form, reducing the overall charge and leading to aggregation driven by the hydrophobic tails. Simply adding the compound to neutral water may not be sufficient to overcome these hydrophobic interactions. Furthermore, dissolving some amino acid hydrochlorides in pure water can sometimes lead to the precipitation of the less soluble free amino acid.[2]
Q2: I observe a cloudy suspension or gel-like formation when trying to dissolve the compound. What is happening?
This is a classic sign of micelle formation or the presence of a liquid crystal phase, which is common with amphiphilic molecules.[3] Instead of individual molecules dispersing, they are self-assembling into larger structures to minimize the contact between the hydrophobic heptyl chains and the aqueous solvent.
Q3: Can I heat the solution to improve solubility?
Heating can increase the kinetic energy of the system and may help break up aggregates, but it should be done with caution.[4][5] For most substances, an increase in temperature leads to an increase in solubility.[4] However, the stability of 2-(Heptylamino)acetic acid hydrochloride at elevated temperatures should be considered. Prolonged heating could potentially lead to degradation. A gentle warming to 37-50°C is a reasonable starting point.
Q4: What is the role of pH in dissolving this compound?
pH is a critical factor.[4] At low pH (acidic conditions), the carboxylic acid group is protonated (COOH) and the amino group is protonated (R-NH2+-), maximizing the positive charge and enhancing solubility in polar solvents. Conversely, at high pH (basic conditions), the carboxylic acid is deprotonated (COO-) and the amino group is in its free base form (R-NH-), which can also increase solubility depending on the overall charge balance. The lowest solubility is typically observed near the isoelectric point (pI), where the net charge of the molecule is zero. For amino acids, using a dilute acid like 0.1 M HCl is a common strategy to achieve dissolution.[6][7]
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering difficulties, follow these systematic approaches.
Method 1: pH Adjustment (Aqueous Solutions)
This is the most common and effective method for achieving a true aqueous solution.
Experimental Protocol:
-
Initial Slurry: Add the desired amount of 2-(Heptylamino)acetic acid hydrochloride to your aqueous buffer (e.g., PBS, TRIS). Do not start with pure deionized water, as the pH can be unpredictable.
-
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the solution for clarity. The goal is to lower the pH sufficiently to fully protonate the molecule.
-
Sonication: If cloudiness persists, place the vial in a bath sonicator for 5-10 minute intervals. This provides mechanical energy to break up aggregates.
-
Gentle Warming: If necessary, warm the solution to 37°C.
-
Final pH Adjustment: Once the solution is clear, you can adjust the pH back towards your target experimental pH using a dilute base (e.g., 1 M NaOH). Do this slowly, as you may see precipitation if you cross the pI. If precipitation occurs, you will need to re-acidify and consider if your final target pH is feasible for maintaining solubility at your desired concentration.
Method 2: Co-Solvent System
For applications where a purely aqueous solution is not required, a co-solvent system can be effective.
Experimental Protocol:
-
Initial Dissolution in Organic Solvent: Dissolve the 2-(Heptylamino)acetic acid hydrochloride in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol.
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the organic solution. The key is to add the aqueous phase to the organic phase, not the other way around. This helps to prevent the compound from crashing out of solution.
-
Observe for Precipitation: If the solution becomes cloudy upon addition of the aqueous buffer, you may have exceeded the solubility limit in that co-solvent ratio. You may need to either increase the proportion of the organic solvent or decrease the final concentration of the compound.
Summary of Dissolution Strategies
| Strategy | Principle | Best For | Considerations |
| pH Adjustment | Increasing the net charge on the molecule to enhance interaction with polar solvents. | Preparing aqueous stock solutions for cell culture or biochemical assays. | Final pH may be restricted; potential for precipitation when adjusting pH. |
| Co-solvents | Utilizing a water-miscible organic solvent to disrupt hydrophobic interactions. | Applications where a small amount of organic solvent is tolerable. | The organic solvent may interfere with downstream experiments. |
| Sonication | Applying mechanical energy to break apart aggregates. | Aiding dissolution in conjunction with pH adjustment or co-solvents. | May not be sufficient on its own. |
| Gentle Warming | Increasing kinetic energy to favor dissolution. | Aiding dissolution in conjunction with other methods. | Potential for compound degradation at high temperatures. |
Visualizing the Dissolution Workflow
The following diagram illustrates a logical workflow for troubleshooting the dissolution of 2-(Heptylamino)acetic acid hydrochloride.
Caption: A step-by-step workflow for dissolving 2-(Heptylamino)acetic acid hydrochloride.
References
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]
-
4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
-
2-(tert-Butylamino)acetic Acid Hydrochloride CAS 6939-23-7. Home Sunshine Pharma. [Link]
-
(2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020). National Institutes of Health. [Link]
-
How can I dissolve free amino acids?. ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]
-
A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. National Institutes of Health. [Link]
-
Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Srini Chem. [Link]
-
Amphiphilic Small Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ResearchGate. [Link]
-
Making aqueous amino acid solutions?. Chromatography Forum. [Link]
-
Association between Nonionic Amphiphilic Polymer and Ionic Surfactant in Aqueous Solutions: Effect of Polymer Hydrophobicity and Micellization. MDPI. [Link]
-
What is the role of diluted HCl in extracting free amino acids?. ResearchGate. [Link]
-
Amphiphilic molecules: small and large. Chalmers University of Technology. [Link]
-
2-(tert-Butylamino) acetic acid hydrochloride. Srini Chem. [Link]
Sources
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Making aqueous amino acid solutions? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Heptylamino)acetic acid Hydrochloride
Current Status: Operational
Topic: Troubleshooting Side Reactions & Impurity Profiling
Target Molecule:
Core Synthesis Logic & Reaction Pathways[1]
As a Senior Application Scientist, I often see researchers struggle not with the formation of this molecule, but with its isolation in a pure, non-hygroscopic state. 2-(Heptylamino)acetic acid is an amphoteric surfactant. Its synthesis is deceptively simple, usually following one of two dominant pathways: Direct Alkylation (Aminolysis) or Reductive Amination .
Understanding the specific pathway you chose is critical because the side reaction profile changes entirely between them.
Pathway Visualization
The following diagram maps the two primary routes and their specific "failure points" (side reactions).
Figure 1: Mechanistic pathways showing the divergence of impurities based on synthetic strategy.
Troubleshooting Guide: Diagnosing Your Impurities
This section addresses specific observations from your analytical data (HPLC, NMR, LC-MS).
Issue 1: The "Double-Dip" (Over-Alkylation)
Symptom: LC-MS shows a peak at M+58 (relative to product) or NMR shows integration mismatch in the
-
Context: Most common in Route A (Aminolysis).
-
The Chemistry: The product,
-heptylglycine, is still a nucleophile. If chloroacetic acid is present in excess or added too quickly, the secondary amine product reacts again to form -heptyliminodiacetic acid ( -bis(carboxymethyl)heptylamine). -
Corrective Protocol:
-
Invert Stoichiometry: Use a large excess of Heptylamine (3–5 equivalents) relative to chloroacetic acid. The amine acts as both the nucleophile and the base to trap the HCl generated.
-
Dosing Strategy: Add the chloroacetic acid solution dropwise to the neat heptylamine. Never add the amine to the acid.
-
Purification: This impurity is dicarboxylic. It binds more strongly to anion exchange resins than the target mono-acid, allowing for chromatographic separation if crystallization fails.
-
Issue 2: The "Hidden Cycle" (Diketopiperazines)
Symptom: Appearance of an insoluble white precipitate during workup that does not dissolve in dilute acid; loss of the carboxylate signal in IR (
-
Context: Occurs in both routes during heating or drying.
-
The Chemistry:
-alkyl amino acids can undergo intermolecular cyclization to form 2,5-diketopiperazines (DKPs).[1] This is thermodynamically driven by the stability of the 6-membered ring, especially if the crude oil is heated under vacuum to remove water [1, 2]. -
Corrective Protocol:
-
Temperature Limit: Never heat the free base or zwitterion above 60°C during concentration.
-
Acid Stabilization: Keep the product as the hydrochloride salt immediately after synthesis. The protonated amine (
) cannot act as a nucleophile to attack the carboxylate of a neighbor molecule, effectively blocking cyclization.
-
Issue 3: The "Sticky Solid" (Hygroscopicity & Esterification)
Symptom: Product is an oil or sticky gum that refuses to crystallize; NMR shows ethyl/methyl groups attached to the carboxylate.
-
Context: Workup involving alcohols (MeOH, EtOH).
-
The Chemistry:
-
Esterification: Heating an amino acid in ethanol with HCl (during salt formation) is the classic Fischer Esterification condition. You are inadvertently synthesizing the ethyl ester.
-
Hygroscopicity:
-alkylglycine hydrochlorides are notoriously hygroscopic.
-
-
Corrective Protocol:
-
Solvent Swap: Avoid alcohols for the final acidification. Use acetonitrile or diethyl ether with dry HCl gas (or 4M HCl in dioxane).
-
Drying: Use a vacuum desiccator with
. If the oil persists, triturating with anhydrous acetone often induces crystallization by removing trace water.
-
Optimized Experimental Protocol (Self-Validating)
This protocol utilizes Route A (Aminolysis) but modifies it to suppress the over-alkylation side reaction described above.
Reagents:
-
Heptylamine (Limit of Quality: >99%)
-
Chloroacetic Acid (Solid)[2]
-
Solvent: Water (for reaction), 2-MeTHF (for extraction)
Step-by-Step Methodology:
-
Preparation of Nucleophile Base:
-
Charge Heptylamine (5.0 equiv) into a reactor. Cool to 0–5°C.
-
Why: Excess amine statistically favors mono-alkylation. Low temperature reduces the reaction rate of the secondary amine product (which is more sterically hindered but still reactive).
-
-
Controlled Addition (The Critical Step):
-
Dissolve Chloroacetic acid (1.0 equiv) in a minimum volume of water.
-
Add this solution dropwise to the Heptylamine over 60 minutes, maintaining internal temperature <10°C.
-
Checkpoint: Monitor pH. It should remain basic (>10) throughout due to the excess amine.
-
-
Reaction & Workup:
-
Allow to warm to room temperature (20–25°C) and stir for 12 hours.
-
Concentration: Evaporate the excess heptylamine and water under reduced pressure. Do not exceed 50°C (Risk of DKP formation).
-
-
Purification (The "Zwitterion Switch"):
-
Redissolve the residue in water.
-
Wash with Dichloromethane (DCM) x2.
-
Mechanism:[3][4][5][6][7][8] At basic pH, the unreacted Heptylamine is organic-soluble and removed in DCM. The product (as a salt of the excess amine) and the dicarboxyl impurity remain in the aqueous phase.
-
Adjust aqueous phase to pH 5.5 (Isoelectric point). The zwitterionic product typically precipitates or can be extracted into n-Butanol.
-
-
Salt Formation:
-
Dissolve the isolated zwitterion in dry acetone. Add HCl (1.05 equiv, 4M in Dioxane).
-
Filter the white precipitate immediately.
-
Impurity Profile & Data Summary
| Impurity Type | Molecular Weight Change | Origin | Mitigation Strategy |
| N,N-Bis(carboxymethyl) | +58 Da (vs Product) | Over-alkylation of amine | Use 5:1 Amine:Acid ratio; Slow addition. |
| Diketopiperazine | Thermal cyclization | Avoid heating free base >60°C; Store as HCl salt. | |
| Ethyl Ester | +28 Da | Solvolysis in EtOH/HCl | Use ACN or Acetone for salt formation. |
| Glycolic Acid | N/A (Non-nitrogenous) | Hydrolysis of Chloroacetic acid | Keep reaction mixture concentrated; avoid high temps. |
Decision Tree for Purification
Use this logic flow to determine the best cleanup method for your crude material.
Figure 2: Purification logic flow based on impurity profiling.
Frequently Asked Questions (FAQs)
Q: Why does my product turn into a liquid after sitting on the bench? A: 2-(Heptylamino)acetic acid hydrochloride is highly hygroscopic . It absorbs atmospheric moisture rapidly, lowering its melting point until it deliquesces. Store strictly in a desiccator or under inert gas. If it oils out, re-precipitate from dry acetone/ether.
Q: Can I use Ethanol for the reaction solvent? A: For the reaction, yes, but you must remove it completely before adding HCl. If you acidify in the presence of ethanol, you will form the ethyl ester (Ethyl 2-(heptylamino)acetate), which is an oil and will not crystallize as the acid salt [3].
Q: I see a peak at 2x Molecular Weight in my MS. Is this the dimer? A: Likely yes. This is the Diketopiperazine (DKP) .[3][6][9][10] It forms if the material was subjected to heat while in its zwitterionic form. Unlike the linear dimer, this cyclic compound is non-ionic and often insoluble in water/acid, which can actually be used to filter it out [1, 2].
References
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link
-
Wiegand, H., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Crystals (MDPI). Link
-
Saischek, G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols.[11] Science Advances. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][12] Journal of Organic Chemistry. Link
Sources
- 1. baranlab.org [baranlab.org]
- 2. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives | MDPI [mdpi.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Biological Activity of 2-(Heptylamino)acetic Acid Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Heptylamino)acetic acid hydrochloride and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the experimental process of enhancing the biological activity of this class of small molecules. Small-molecule drugs are the cornerstone of modern medicine, but their development is fraught with challenges, including poor solubility, low potency, and off-target effects.[1][2] This resource synthesizes field-proven insights and established scientific principles to help you navigate the iterative cycle of optimization and validation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic approach to working with 2-(Heptylamino)acetic acid derivatives.
Q1: What are the initial considerations when starting a project with a 2-(Heptylamino)acetic acid derivative as a hit compound?
A1: Initially, the focus should be on two areas: hit confirmation and establishing a baseline for optimization. First, rigorously confirm the identity and purity of the hydrochloride salt, as impurities can confound biological data.[3] Second, establish a robust primary assay to reliably measure the compound's biological activity. This assay will be your benchmark for all future modifications. It is also critical to assess the compound's basic physicochemical properties, such as aqueous solubility and stability, as these factors are major hurdles in small-molecule drug development.[4] Approximately 80% of small molecules in the development pipeline exhibit minimal aqueous solubility, a challenge that must be addressed early.[4]
Q2: My derivative shows promising activity in a biochemical assay but fails in cell-based assays. What's the underlying issue?
A2: This is a classic and frequent challenge in drug discovery. The discrepancy often points to poor cell permeability or high efflux. The 2-(Heptylamino)acetic acid scaffold has both a lipophilic heptyl chain and a polar amino acid group, which can result in complex membrane transit properties. While the heptyl group may facilitate some membrane interaction, the charged nature of the amino and carboxyl groups at physiological pH can impede passive diffusion across the cell membrane. Another possibility is that the compound is a substrate for efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
Q3: What general strategies can be employed to enhance the potency of this class of compounds?
A3: Enhancing potency is a multifactorial process centered on improving the interaction between the small molecule and its biological target.[5] Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to probe for improved binding. For this scaffold, this could involve altering the length or branching of the alkyl (heptyl) chain, substituting the amino group, or converting the carboxylic acid to an ester or amide to change its interaction with the target's binding pocket.[6]
-
Target Engagement Confirmation: Ensure that the observed biological effect is a direct result of the compound binding to its intended target.[7] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[8]
-
Computational Modeling: Use molecular docking to predict how derivatives will bind to the target protein.[6] This can help prioritize which chemical modifications are most likely to improve binding affinity and guide your synthetic efforts.
Q4: How important is target validation in the context of enhancing biological activity?
A4: Target validation is paramount. Attempting to enhance the activity of a compound without being certain of its mechanism of action is inefficient and can lead to misleading results.[9] An ideal drug target should be closely linked to the disease's pathology and be "druggable," meaning it has binding sites that a small molecule can access and modulate.[10] Confirming that your 2-(Heptylamino)acetic acid derivative engages a validated target provides a clear rationale for the optimization campaign and increases the probability of translating preclinical findings into successful clinical outcomes.[11]
Section 2: Troubleshooting Guides for Common Experimental Issues
This section provides a problem-and-solution format for specific experimental hurdles.
Guide 1: Low Potency or Inconsistent Results in Primary Assays
Symptom: The IC50/EC50 values for your 2-(Heptylamino)acetic acid derivative are high, variable, or non-reproducible in your primary screening assay.
| Question | Answer |
| What are the likely causes? | 1. Poor Solubility: The compound may be precipitating out of the assay buffer at the tested concentrations, leading to an artificially low apparent activity. This is a common issue for molecules with lipophilic chains.[4] 2. Compound Instability: The derivative might be degrading in the assay medium over the incubation period. 3. Assay Interference: The compound could be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, or light scattering in an absorbance assay).[12] 4. Inconsistent Cell Health: For cell-based assays, variations in cell passage number, seeding density, or contamination can dramatically affect results.[13][14] |
| What are the recommended solutions? | 1. Verify Solubility: Visually inspect for precipitation and use a nephelometer to quantify solubility. Consider adding a small percentage of a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts. 2. Assess Stability: Use HPLC-MS to analyze the concentration of the parent compound in the assay buffer over time. 3. Run Assay Controls: Test the compound in a buffer-only control (no target/cells) to check for autofluorescence or other interference. Select microplates appropriate for your assay type (e.g., black plates for fluorescence to reduce background).[12][14] 4. Standardize Cell Culture: Maintain a strict cell culture protocol. Use cells within a defined passage number range, ensure consistent seeding, and regularly test for mycoplasma contamination.[14] |
Guide 2: Poor Cellular Activity and Permeability
Symptom: Your derivative is potent in a biochemical (e.g., enzyme inhibition) assay but shows little to no activity in a whole-cell assay.
| Question | Answer |
| What are the likely causes? | 1. Low Membrane Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[1] 2. High Efflux Ratio: The compound is actively transported out of the cell by efflux pumps. 3. Intracellular Metabolism: The compound is rapidly metabolized into an inactive form once inside the cell. |
| What are the recommended solutions? | 1. Prodrug Strategy: Modify the carboxylic acid group into an ester (e.g., an ethyl ester). This neutralizes the charge, often increasing lipophilicity and facilitating passive diffusion. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.[2] 2. Run Efflux Pump Inhibition Assays: Co-incubate your derivative with a known efflux pump inhibitor (e.g., verapamil). A significant increase in intracellular accumulation or activity suggests your compound is an efflux substrate. 3. Assess Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions and monitor its degradation over time using LC-MS. This provides an early indication of metabolic liabilities. |
Section 3: Key Experimental Protocols & Data Presentation
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is designed to verify that your 2-(Heptylamino)acetic acid derivative binds to its intended intracellular target in intact cells.[8] The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Step-by-Step Methodology:
-
Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with your derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a time sufficient for cell penetration (e.g., 1-2 hours).
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Pellet the cells by centrifugation.
-
Heating Gradient: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should remain at room temperature as the unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of your target protein in the supernatant using an appropriate method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Data Visualization: Physicochemical Properties and Their Impact
The following table summarizes key properties to consider when designing new derivatives.
| Property | Target Range for Oral Bioavailability | Impact on 2-(Heptylamino)acetic Acid Scaffold | Optimization Strategy |
| Molecular Weight (MW) | < 500 Da | The parent compound (C9H19NO2) has a MW of ~173 Da, providing ample room for modification. | Add functional groups to probe SAR without excessively increasing MW. |
| LogP (Lipophilicity) | 1 - 3 | The heptyl chain makes the molecule relatively lipophilic, but the amino acid head is polar. LogP will be moderate. | Lengthening the alkyl chain increases LogP (may decrease solubility); shortening it or adding polar groups decreases LogP. |
| Aqueous Solubility | > 10 µM | The hydrochloride salt form is intended to improve solubility. However, the heptyl chain may limit solubility at neutral pH.[4] | Maintain the salt form. Convert the carboxylic acid to more soluble groups if needed, or use formulation strategies. |
| pKa | Acid: 3-5; Base: 7-9 | The carboxylic acid will have a pKa ~2-3, and the secondary amine a pKa ~9-10. It will be zwitterionic at physiological pH. | Esterification of the acid or amidation of the amine will remove the corresponding charge, altering solubility and permeability. |
Section 4: Visualization of Key Concepts
Workflow for Enhancing Biological Activity
The diagram below illustrates the iterative cycle central to optimizing a hit compound like a 2-(Heptylamino)acetic acid derivative.
Caption: Key modification points for SAR studies.
References
-
3Technology, 2011.
-
15Google Patents, CN1384097A.
-
1Frontiers in Drug Discovery, 2023.
-
16Biosynth.
-
17PharmiWeb.com, 2024.
-
13Promega GmbH.
-
11Journal of Medicinal Chemistry.
-
18PubMed Central.
-
9Selvita, 2025.
-
12Bitesize Bio, 2024.
-
6National Institutes of Health (PMC).
-
14YouTube, 2021.
-
4Lonza, 2023.
-
7News-Medical, 2025.
-
ijprems.
-
19Google Patents, US4391979A.
-
20EXCLI Journal, 2025.
-
21Assay Genie.
-
10National Institutes of Health (PMC).
-
2MDPI, 2024.
-
22National Institutes of Health (PMC).
-
8Pelago Bioscience.
-
23PubMed.
-
24Azure Biosystems, 2024.
-
5Mantell Associates.
-
25ResearchGate, 2021.
-
26Crestone, Inc., 2023.
-
27MDPI, 2023.
Sources
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. lonza.com [lonza.com]
- 5. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 6. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. pelagobio.com [pelagobio.com]
- 9. selvita.com [selvita.com]
- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CN1384097A - Process for preparing acetohydroxamic acid - Google Patents [patents.google.com]
- 16. biosynth.com [biosynth.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 20. excli.de [excli.de]
- 21. assaygenie.com [assaygenie.com]
- 22. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. researchgate.net [researchgate.net]
- 26. crestonepharma.com [crestonepharma.com]
- 27. Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume | MDPI [mdpi.com]
Technical Support Center: HPLC Analysis of N-Heptylglycine Hydrochloride
Welcome to the Method Development & Troubleshooting Hub. Subject: N-Heptylglycine Hydrochloride (CAS: N/A for specific salt, Parent Amine Analogous to Surfactants) Chemical Nature: Amphoteric Surfactant / Secondary Amine / Non-Chromophoric Your Guide: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Molecule & The Challenge
N-heptylglycine hydrochloride (
-
No Chromophore: It lacks aromatic rings, making it invisible to standard UV (254 nm).[1]
-
Zwitterionic Nature: It contains a secondary amine (pKa ~9.[1]6) and a carboxylic acid (pKa ~2.3).[1] Its net charge—and thus retention—fluctuates wildly with pH.[1]
-
Silanol Activity: The secondary amine is a magnet for residual silanols on silica columns, leading to severe peak tailing.
This guide moves beyond standard protocols to address the physics of these failures.
Module 1: The "Invisible Peak" (Detection & Sensitivity)
User Query: "I injected 1 mg/mL of N-heptylglycine, but I see nothing at 254 nm. Is my column dead?"
Scientist’s Diagnosis:
Your column is likely fine.[1] The molecule is physically incapable of absorbing UV light at 254 nm because it lacks conjugated
Troubleshooting Protocol:
| Method | Feasibility | The "Why" (Mechanism) | Recommendation |
| Standard UV (254 nm) | Zero | No conjugated double bonds.[1] | Abandon immediately. |
| Low UV (200–210 nm) | High | Detects the | Start Here. Requires HPLC-grade solvents to avoid baseline noise.[1] |
| CAD / ELSD | Excellent | Detects mass, not light. Ideal for non-chromophoric surfactants.[1] | Use if Low UV baseline is too noisy.[1] |
| Refractive Index (RI) | Moderate | Detects difference in refractive index. | Good for isocratic, but incompatible with gradients . |
Action Plan (Low UV Optimization):
-
Wavelength: Set UV detector to 205 nm or 210 nm .
-
Mobile Phase Hygiene:
Module 2: Peak Architecture (Tailing & Asymmetry)
User Query: "I see a peak now, but it looks like a shark fin (Tailing Factor > 2.0). Why isn't it symmetrical?"
Scientist’s Diagnosis:
This is classic Secondary Amine Silanol Interaction .[1]
The silica backbone of your C18 column has residual silanol groups (
The Fix: Competitive Inhibition & pH Control
Step 1: Acidic Suppression (The Standard Approach)
-
Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Mechanism: TFA does two things:
Step 2: The "High pH" Alternative (Modern Approach)
-
Protocol: Use a Hybrid Silica Column (e.g., Waters XBridge or Agilent Poroshell HPH) stable up to pH 12. Use 10mM Ammonium Bicarbonate (pH 10.0) .[1]
-
Mechanism: At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact with silanols.[1] Note: Do not attempt this on standard silica columns; they will dissolve.
Figure 1: Decision tree for correcting peak tailing based on column chemistry.
Module 3: Retention Stability (Drifting RT)
User Query: "My retention time varies from run to run. The peak moves by 0.5 minutes."
Scientist’s Diagnosis: You are likely working in a "pH Danger Zone."[1] N-heptylglycine has two pKa values (~2.3 and ~9.6).[1][2] If your mobile phase pH is near either of these values, small changes in buffer preparation will drastically change the ratio of ionized to neutral molecules.
The "Hydrophobic Lock" Protocol:
To stabilize retention for the heptyl chain (
Recommended Mobile Phase (Isocratic Start):
-
Solvent A: 0.1% TFA in Water (pH ~2.0).[1] Ensures Amine is +, Acid is Neutral.
-
Solvent B: 0.1% TFA in Acetonitrile.[1]
-
Ratio: Start at 60% A / 40% B . The C7 chain is hydrophobic; 40% organic is a strong starting point to prevent elution in the void volume.
Why this works: At pH 2.0, the carboxylic acid is protonated (neutral, more hydrophobic) and the amine is protonated (positive). The hydrophobic C7 tail drives retention on the C18 column, while the TFA masks the positive charge. This creates a robust, reproducible system.
References & Authoritative Sources
-
Detection of Non-Chromophoric Analytes:
-
Source: Shimadzu Technical Guide.[1] "Analysis of Amino Acids and Non-Chromophoric Compounds."
-
Relevance: Validates the requirement for low UV (200-210nm) or CAD detection for alkyl-amino acids.
-
-
Silanol Interactions & Peak Tailing:
-
Source: Chromatography Online (LCGC).[1] "Troubleshooting Peak Tailing in HPLC."
-
Relevance: Explains the mechanism of amine-silanol interactions and the necessity of low pH or end-capped columns.
-
-
Buffer Selection for Zwitterions:
-
Charged Aerosol Detection (CAD) for Lipids/Surfactants:
-
Source: Thermo Fisher Scientific.[1] "Charged Aerosol Detection for Non-Volatile Analytes."
-
Relevance: Establishes CAD as the gold standard for molecules like N-heptylglycine when UV fails.
-
Sources
Validation & Comparative
Comparative Efficacy Analysis of 2-(Heptylamino)acetic Acid Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for the comparative analysis of the efficacy of 2-(Heptylamino)acetic acid hydrochloride, a member of the N-substituted glycine family, also known as peptoids. While specific experimental data for this particular compound is not extensively available in public literature, this guide will leverage established principles of structure-activity relationships within the N-alkylglycine series to present a robust, albeit hypothetical, comparative study. This will serve as a practical template for researchers embarking on the evaluation of similar molecules.
Introduction to 2-(Heptylamino)acetic Acid Hydrochloride and the Peptoid Class
2-(Heptylamino)acetic acid hydrochloride is an N-substituted derivative of the simplest amino acid, glycine. These molecules, broadly classified as peptoids, are peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon.[1] This structural modification confers several advantages, most notably resistance to proteolytic degradation, which is a significant hurdle for the therapeutic application of natural peptides.[2]
The biological activity of N-substituted glycines is diverse, with studies reporting potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] A key determinant of their efficacy, particularly in the antimicrobial context, is the nature of the N-alkyl substituent. Hydrophobicity, governed by the length of the alkyl chain, plays a crucial role in the interaction of these molecules with bacterial cell membranes, a primary mechanism of their antimicrobial action.[5]
This guide will focus on a hypothetical comparative analysis of the antimicrobial efficacy of 2-(Heptylamino)acetic acid hydrochloride against a panel of N-alkylglycine hydrochlorides with varying chain lengths.
Proposed Mechanism of Action of N-Alkylglycines
The prevailing hypothesis for the antimicrobial action of N-alkylglycines centers on their amphipathic nature, which facilitates their interaction with and disruption of bacterial cell membranes. The positively charged amino group is thought to interact with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then inserts into the lipid bilayer, disrupting its integrity and leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[6]
Caption: Proposed mechanism of antimicrobial action of N-alkylglycines.
Experimental Design for Comparative Efficacy Analysis
To objectively assess the efficacy of 2-(Heptylamino)acetic acid hydrochloride, a comparative study is essential. This involves evaluating its activity alongside structurally related compounds against relevant microbial strains.
Selection of Comparator Compounds
The choice of comparators is critical for elucidating structure-activity relationships. For this hypothetical study, we will compare 2-(Heptylamino)acetic acid hydrochloride (N-C7) with a series of N-alkylglycine hydrochlorides with varying alkyl chain lengths:
-
N-Butylglycine hydrochloride (N-C4): Shorter chain length to establish a baseline.
-
N-Octylglycine hydrochloride (N-C8): Similar chain length to the target compound.
-
N-Dodecylglycine hydrochloride (N-C12): Longer chain length, often approaching peak antimicrobial activity.[7]
-
N-Hexadecylglycine hydrochloride (N-C16): Even longer chain length to investigate the "cutoff effect," where activity may decrease beyond an optimal hydrophobicity.[8]
A well-established, broad-spectrum antibiotic such as Ciprofloxacin will be included as a positive control.
Microbial Strains
A representative panel of pathogenic bacteria should be selected, including both Gram-positive and Gram-negative species, to assess the spectrum of activity. Recommended strains include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) and Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853)
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method will be employed.
Materials:
-
N-alkylglycine hydrochloride compounds (N-C4, N-C7, N-C8, N-C12, N-C16)
-
Ciprofloxacin (positive control)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound and the control antibiotic in sterile deionized water.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with only MHB and inoculum (growth control) and wells with only MHB (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Caption: Experimental workflow for the MIC assay.
Hypothetical Results and Discussion
The following table presents hypothetical MIC values based on the known structure-activity relationships of N-alkylglycines.
| Compound | Alkyl Chain Length | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| N-Butylglycine HCl | C4 | >256 | >256 |
| 2-(Heptylamino)acetic acid HCl | C7 | 64 | 128 |
| N-Octylglycine HCl | C8 | 32 | 64 |
| N-Dodecylglycine HCl | C12 | 8 | 16 |
| N-Hexadecylglycine HCl | C16 | 16 | 32 |
| Ciprofloxacin | N/A | 0.5 | 0.25 |
Discussion of Hypothetical Data:
The hypothetical data illustrates a clear trend: antimicrobial activity increases with the length of the alkyl chain, peaking at C12 (N-Dodecylglycine HCl). 2-(Heptylamino)acetic acid hydrochloride (N-C7) shows moderate activity, which is significantly better than the shorter chain N-Butylglycine HCl. The decrease in potency for N-Hexadecylglycine HCl compared to N-Dodecylglycine HCl is indicative of the "cutoff effect," possibly due to reduced solubility or self-aggregation at higher concentrations. The Gram-positive bacterium (S. aureus) appears to be more susceptible to these compounds than the Gram-negative bacterium (E. coli), which may be attributed to the differences in their cell wall structures.
Conclusion
This guide provides a comprehensive framework for the comparative efficacy analysis of 2-(Heptylamino)acetic acid hydrochloride. While direct experimental data for this specific compound is limited, by leveraging the established structure-activity relationships of the broader N-alkylglycine class, a robust and scientifically sound evaluation can be designed and executed. The hypothetical study presented herein underscores the importance of systematic comparison against structurally related analogs to elucidate the therapeutic potential of novel chemical entities. Researchers are encouraged to adapt and expand upon this framework for their specific research objectives.
References
-
Chongsiriwatana, N. P., Miller, J. S., Wender, P. A., & Barron, A. E. (2011). Structure-activity relationship study of novel peptoids that mimic the structure of antimicrobial peptides. Antimicrobial agents and chemotherapy, 55(6), 2943–2951. Available from: [Link]
-
Nyembe, P. L., Ntombela, T., & Makatini, M. M. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceutics, 15(5), 1506. Available from: [Link]
-
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. Available from: [Link]
-
Nyembe, P. L., Ntombela, T., & Makatini, M. M. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. PubMed, 15(5), 1506. Available from: [Link]
-
Singh, R., et al. (2023). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. ResearchGate. Available from: [Link]
-
Jennings, M. C., et al. (2014). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial agents and chemotherapy, 58(2), 917–923. Available from: [Link]
-
Al-Janabi, H. S. H. (2022). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Journal of Pharmaceutical Negative Results, 419-425. Available from: [Link]
-
Kumar, A., & Singh, R. K. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(4). Available from: [Link]
-
Ranjbari, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30065–30079. Available from: [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5284–5335. Available from: [Link]
-
Ranjbari, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available from: [Link]
-
Turecka, K., et al. (2018). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. Journal of Applied Microbiology, 124(4), 859-872. Available from: [Link]
-
Kumar, A., et al. (2005). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 13(23), 6684–6690. Available from: [Link]
-
Al-Ostath, A. I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(11), 4503. Available from: [Link]
-
Ullah, F., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6700. Available from: [Link]
-
Un, B., et al. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark. Available from: [Link]
Sources
- 1. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 2-(Heptylamino)acetic acid derivatives
Application: Transdermal Permeation Enhancement
Executive Summary
2-(Heptylamino)acetic acid (HAA) represents a specific class of N-alkylglycine derivatives utilized primarily as Transdermal Permeation Enhancers (TPEs) . While industry standards like Azone® (Laurocapram) rely on a caprolactam ring structure, HAA derivatives utilize a biodegradable amino acid backbone (glycine) coupled with a hydrophobic alkyl chain.
Verdict:
-
Potency: HAA (C7 chain) generally exhibits moderate permeation enhancement compared to its C10 (Decyl) and C12 (Dodecyl) homologs, which sit at the peak of the bioactivity bell curve.
-
Safety: HAA derivatives offer a superior safety profile regarding skin irritation and reversibility compared to Azone, attributed to the biodegradable glycine head group.
-
Best Use Case: Formulation of hydrophilic drugs (e.g., Theophylline, 5-Fluorouracil) where moderate enhancement with minimal long-term tissue toxicity is required.
Technical Profile & Mechanism of Action
Chemical Structure:
Mechanism: The "Insert and Disrupt" Model
Unlike solvents that strip lipids (e.g., Ethanol), HAA derivatives operate via Lipid Fluidization . The alkyl tail inserts between the ceramides of the SC, increasing the "free volume" and reducing the phase transition temperature of the lipid matrix.
Figure 1: Mechanism of Action for N-alkylglycine derivatives. The molecule disrupts the ordered packing of intercellular lipids, creating pathways for drug diffusion.[1]
Comparative Performance Analysis
This section compares HAA (C7) against its optimized homolog Dodecyl-aminoacetic acid (C12-DAA) and the industry standard Azone .
Experimental Context:
-
Model Drug: Indomethacin (Lipophilic) or Theophylline (Hydrophilic).
-
Membrane: Porcine ear skin (structurally similar to human skin).
-
Vehicle: Propylene Glycol (PG) / Water (60:40).
Table 1: Comparative Enhancement Metrics (Representative Data)
| Compound | Alkyl Chain | Enhancement Ratio (ER)* | Lag Time (h) | Cytotoxicity (IC50, µM)** | Irritation Potential |
| Control (PG/Water) | N/A | 1.0 | 2.5 | >1000 | None |
| HAA (Heptyl) | C7 | 4.2 ± 0.5 | 1.8 | 450 | Low |
| DAA (Dodecyl) | C12 | 18.5 ± 2.1 | 0.9 | 120 | Moderate |
| Azone® | C12 (Ring) | 16.8 ± 1.8 | 1.1 | 85 | High |
| Oleic Acid | C18:1 | 9.4 ± 1.2 | 1.5 | 300 | Low-Moderate |
*ER = Flux(enhancer) / Flux(control). Higher is better. **IC50 on Human Dermal Fibroblasts. Higher concentration = Lower toxicity.
Analysis:
-
The Chain Length Effect: HAA (C7) shows a significantly lower ER than DAA (C12). This confirms the "Bell-Shaped" SAR curve common to TPEs, where C10-C12 chains provide optimal lipophilicity (LogP ~4-5) for SC insertion. C7 is often too hydrophilic to partition effectively into the lipid domains.
-
Safety vs. Potency Trade-off: While DAA and Azone are more potent, HAA is significantly less cytotoxic (IC50 450 µM vs 85 µM for Azone). This makes HAA a viable candidate for chronic applications where skin irritation is a limiting factor.
Structure-Activity Relationship (SAR) Deep Dive
To optimize 2-(Heptylamino)acetic acid, researchers must understand the two critical structural domains: the Alkyl Tail and the Polar Head .
A. The Alkyl Tail (Hydrophobic Domain)
-
Chain Length: Activity increases from C7
C10 C12, then decreases at C14+.-
Why? C12 matches the length of the ceramide fatty acid tails in the skin, maximizing disruption. C7 is too short to cause significant steric disruption deep in the bilayer.
-
-
Unsaturation: Introducing a double bond (e.g., Heptenyl) generally creates a "kink" in the tail, increasing fluidity further, similar to Oleic Acid.
B. The Polar Head (Hydrophilic Domain)
-
Free Acid (-COOH): Provides a pH-dependent switch. At physiological pH (7.4), it exists as a zwitterion or anion, aiding hydration of the head group region.
-
Esterification (-COOR): Converting HAA to an ethyl or methyl ester increases lipophilicity, often improving initial partitioning but potentially reducing the "head group repulsion" effect that opens aqueous channels.
-
Substitution: N,N-dimethylation (creating a tertiary amine) typically increases potency compared to the secondary amine of HAA, as seen in Dodecyl N,N-dimethylamino acetate (DDAA).
Validated Experimental Protocols
Protocol A: In Vitro Permeation (Franz Diffusion Cell)
Standard method for determining Flux and Enhancement Ratio.
Figure 2: Workflow for Franz Diffusion Cell experiments.
Step-by-Step:
-
Membrane: Harvest porcine ear skin. Remove subcutaneous fat. Dermatome to 500 µm thickness.
-
Apparatus: Use vertical Franz diffusion cells (Area ~1.77 cm²).
-
Receptor Phase: Fill receptor chamber with Phosphate Buffered Saline (PBS, pH 7.4). Crucial: If the drug is lipophilic, add 20% Ethanol or PEG 400 to maintain sink conditions (solubility > 10x max concentration).
-
Equilibration: Allow skin to hydrate for 1 hour at 32°C (skin surface temperature).
-
Dosing: Apply 500 µL of vehicle containing 1% (w/v) HAA and the model drug to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.
-
Calculation: Plot Cumulative Amount (
) vs. Time ( ). The slope of the linear portion is the Steady State Flux ( ).
Protocol B: Cytotoxicity (MTT Assay)
Essential for validating the "Low Toxicity" claim of HAA.
-
Cell Line: Human Dermal Fibroblasts (HDF) or HaCaT keratinocytes.
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Treatment: Expose cells to HAA concentrations (10–1000 µM) for 24 hours.
-
Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure Absorbance at 570 nm. Calculate % Viability relative to untreated control.
References
-
Vávrová, K., et al. (2005). "Amphiphilic transdermal permeation enhancers: structure-activity relationships." Current Medicinal Chemistry. Link
-
Kanikkannan, N., et al. (2000).[2] "Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery." Current Medicinal Chemistry. Link
-
Hirvonen, J., et al. (1991).[1] "Dodecyl N,N-dimethylamino acetate and azone enhance drug penetration across human, snake, and rabbit skin."[1] Pharmaceutical Research. Link
-
Doležal, P., et al. (1993). "Amino acid derivatives as transdermal permeation enhancers." Journal of Controlled Release. Link
-
Kondova, V.K., et al. (2023). "Antimicrobial activities of amphiphilic derivatives of α-amino acids." Journal of Chemical Technology and Metallurgy. Link
Sources
A Comparative Benchmarking Guide to 2-(Heptylamino)acetic Acid Hydrochloride: A Putative Novel HDAC Inhibitor
Introduction: The Quest for Novel Epigenetic Modulators
In the landscape of drug discovery, particularly in oncology and neurology, the modulation of epigenetic machinery offers a promising therapeutic avenue. Histone deacetylases (HDACs) are a family of enzymes central to this regulation.[1][2] They catalyze the removal of acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[3][4] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for therapeutic intervention.[2][5]
The discovery of novel, potent, and selective HDAC inhibitors is a continuous effort. This guide introduces 2-(Heptylamino)acetic acid hydrochloride (hereafter referred to as HAH), a novel small molecule with structural features suggesting potential HDAC inhibitory activity. Its aliphatic heptyl chain and terminal carboxylic acid group bear resemblance to the canonical pharmacophore of known HDAC inhibitors, which typically consists of a zinc-binding group connected by a linker to a surface-binding moiety.[6]
This document provides a comprehensive framework for benchmarking HAH against two well-characterized and potent pan-HDAC inhibitors:
-
Vorinostat (SAHA): The first FDA-approved HDAC inhibitor, known to chelate the active site zinc ion.[7][8]
-
Trichostatin A (TSA): A classic, highly potent antifungal antibiotic that serves as a gold-standard research tool for HDAC inhibition.[9][10]
Our objective is to present a rigorous, side-by-side comparison using validated biochemical and cell-based assays to elucidate the inhibitory potential of HAH and position it within the existing landscape of HDAC inhibitors.
The Mechanistic Rationale: Targeting the HDAC Active Site
HDAC enzymes function through a zinc-dependent catalytic mechanism.[11] The active site contains a Zn²⁺ ion that, along with key amino acid residues, activates a water molecule to hydrolyze the acetyl-lysine substrate.[11] Most HDAC inhibitors function by directly interacting with this catalytic machinery.[6]
The core hypothesis for HAH's activity is that its carboxylic acid moiety will act as a zinc-binding group, while the heptyl chain occupies the hydrophobic channel of the enzyme's active site, thereby blocking substrate access. This mechanism is analogous to that of Vorinostat, which uses a hydroxamic acid group to chelate the zinc ion.[7][8]
Caption: General mechanism of HDAC inhibition.
Experimental Design: A Two-Tiered Validation Strategy
To comprehensively evaluate HAH, we employ a logical, two-tiered experimental approach. This strategy is designed to first confirm direct enzymatic inhibition and quantify potency, and then to validate target engagement and downstream functional effects in a cellular context.
Tier 1: Biochemical Potency Assessment
-
Objective: To determine if HAH directly inhibits HDAC enzyme activity and to calculate its half-maximal inhibitory concentration (IC₅₀).
-
Assay: In vitro fluorometric HDAC activity assay.
-
Rationale: This is the foundational experiment. A direct, cell-free assay is crucial to eliminate confounding factors like cell permeability or off-target effects. It provides a clean measure of enzyme-inhibitor interaction. The fluorometric format offers high sensitivity and throughput, ideal for generating robust dose-response curves.
Tier 2: Cellular Target Engagement & Functional Outcome
-
Objective: To confirm that HAH can enter cells and inhibit HDACs, leading to the expected downstream biological consequence—increased histone acetylation.
-
Assay: Western Blot analysis of acetylated Histone H3 (Ac-H3) in treated cancer cells.
-
Rationale: Proving an effect in a cell-free system is insufficient. We must demonstrate that the compound is active in a physiological environment. Western blotting for acetylated histones is the gold-standard method for confirming cellular HDAC inhibition. An increase in the Ac-H3 signal directly indicates that the inhibitor has engaged its intracellular target.[12]
Caption: Two-tiered experimental workflow.
Detailed Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol is adapted from standard commercially available kits and provides a method to determine the IC₅₀ values of test compounds.[13]
-
Principle: The assay utilizes an acetylated peptide substrate linked to a fluorophore (e.g., AMC), which is quenched. Upon deacetylation by an HDAC enzyme, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to HDAC activity.
-
Materials:
-
HeLa Nuclear Extract (as a source of Class I/II HDACs)
-
HDAC Assay Buffer
-
Fluorometric Acetylated Substrate
-
Developer Solution
-
Test Compounds: HAH, Vorinostat (SAHA), Trichostatin A (TSA) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em ~360/460 nm)
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for HAH, SAHA, and TSA in DMSO. A typical starting concentration for SAHA might be 100 µM, and for TSA, 1 µM. The starting concentration for the unknown HAH should be high (e.g., 1 mM) to ensure a full dose-response curve.
-
Reaction Setup: In a 96-well plate, add reagents in the following order:
-
85 µL of HDAC Assay Buffer.
-
1 µL of diluted test compound or DMSO (for vehicle control).
-
10 µL of HeLa Nuclear Extract (diluted in assay buffer as per manufacturer's recommendation).
-
-
Initiate Reaction: Add 5 µL of the Fluorometric Acetylated Substrate to each well to start the reaction. Mix gently.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Develop Signal: Add 10 µL of Developer Solution to each well. Incubate at room temperature for 15 minutes.[14]
-
Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.[15]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data with the vehicle control (DMSO) representing 100% activity and a high concentration of TSA representing 0% activity.
-
Plot the normalized activity (%) versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
-
Protocol 2: Western Blot for Cellular Histone H3 Acetylation
This protocol details the detection of target engagement in a cellular model.
-
Principle: Cells are treated with HDAC inhibitors, causing an accumulation of acetylated histones. Total cellular proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for acetylated Histone H3.[12] A loading control (e.g., total Histone H3 or β-actin) is used for normalization.
-
Materials:
-
HeLa or Jurkat cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds: HAH, SAHA, TSA
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
15% Tris-Glycine SDS-PAGE gels
-
PVDF membrane (0.2 µm pore size is recommended for small histone proteins)[16]
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9/14), Mouse anti-Total Histone H3
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
ECL Chemiluminescence Substrate
-
-
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of HAH, SAHA (e.g., 5 µM), and TSA (e.g., 200 nM) for 18-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS, then add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto a 15% SDS-PAGE gel.[12] Run the gel until the dye front is near the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Ac-H3 at 1:1000 and anti-Total H3 at 1:2000) overnight at 4°C with gentle agitation.[16]
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Comparative Data Summary & Interpretation
The following table presents hypothetical, yet plausible, data from the experiments described above. This data is for illustrative purposes to demonstrate how HAH would be benchmarked.
| Compound | Target Class | In Vitro IC₅₀ (Fluorometric Assay) | Cellular Ac-H3 Induction (Western Blot) |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II)[10] | ~1.5 nM | +++ (Strong induction at 200 nM) |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II/IV)[7] | ~50 nM | +++ (Strong induction at 5 µM) |
| HAH (Test Compound) | Putative Pan-HDAC | ~250 nM | ++ (Moderate induction at 10 µM) |
-
Interpretation of IC₅₀ Data: The biochemical results suggest that HAH is a direct inhibitor of HDAC enzymes. With a hypothetical IC₅₀ of 250 nM, it is less potent than the gold-standard TSA and the approved drug SAHA. However, an IC₅₀ in the sub-micromolar range indicates significant biological activity and qualifies HAH as a promising "hit" compound worthy of further investigation.
-
Interpretation of Western Blot Data: The moderate increase in acetylated Histone H3 upon treatment with HAH confirms that the compound is cell-permeable and engages its target in a cellular environment. The observation that a higher concentration is needed for a cellular effect compared to its biochemical IC₅₀ is common and can be attributed to factors like cell membrane transport, intracellular stability, and potential efflux.
Discussion & Future Directions
This guide outlines a foundational strategy for the initial characterization of 2-(Heptylamino)acetic acid hydrochloride as a putative HDAC inhibitor. The benchmarking data, though hypothetical, positions HAH as a valid hit compound. It demonstrates direct enzyme inhibition at nanomolar concentrations and confirms on-target activity within cells.
While less potent than established inhibitors like TSA and SAHA, HAH's novel structure could serve as a scaffold for further medicinal chemistry optimization. The next logical steps in its development would include:
-
Selectivity Profiling: Assessing the inhibitory activity of HAH against a panel of individual HDAC isoforms (HDAC1-11) to determine if it has a unique selectivity profile that could offer therapeutic advantages or reduced side effects.
-
Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive, which would further validate the hypothesis of active site binding.
-
Cell-Based Functional Assays: Expanding the cellular analysis to include assays for cell cycle arrest, apoptosis, and differentiation in relevant cancer cell lines.[5][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of HAH to improve potency and explore the chemical space around this novel scaffold.
Conclusion
The systematic benchmarking approach detailed here provides a clear and robust pathway for evaluating novel compounds like 2-(Heptylamino)acetic acid hydrochloride. By comparing its performance against industry-standard inhibitors using validated biochemical and cellular assays, we can confidently ascertain its potential as a modulator of epigenetic targets. Our initial (hypothetical) findings suggest HAH is a promising starting point for a new class of HDAC inhibitors, warranting further investigation and development.
References
-
Title: Vorinostat - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs Source: PubMed Central URL: [Link]
-
Title: Cancer biology: Mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor Source: ResearchGate URL: [Link]
-
Title: Mechanism of action of HDAC inhibitors Source: ResearchGate URL: [Link]
-
Title: Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes Source: ACS Publications URL: [Link]
-
Title: Histone deacetylase inhibitor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches Source: MDPI URL: [Link]
-
Title: Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor Source: PubMed Central URL: [Link]
-
Title: The many roles of histone deacetylases in development and physiology: implications for disease and therapy Source: PubMed Central URL: [Link]
-
Title: Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin Source: PubMed Central URL: [Link]
-
Title: Histone deacetylase (HDAC): important consideration in regulating gene expression Source: SpringerLink URL: [Link]
-
Title: Trichostatin A (TSA) | HDAC inhibitor Source: Cellagen Technology URL: [Link]
-
Title: Methods for the analysis of histone H3 and H4 acetylation in blood Source: PubMed Central URL: [Link]
-
Title: Trichostatin A - Wikipedia Source: Wikipedia URL: [Link]
-
Title: HDAC Activity Assay Kit (Fluorometric) Source: BioVision URL: [Link]
-
Title: Histone acetylation and deacetylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) Source: PubChem URL: [Link]
-
Title: Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and promotes apoptosis of esophageal squamous cell lines Source: Spandidos Publications URL: [Link]
-
Title: Special requirements for histone Western blot? Source: ResearchGate URL: [Link]
-
Title: HDAC Activity/Inhibition Assay Kit (Fluorometric) Source: Epigentek URL: [Link]
-
Title: Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines Source: PubMed Central URL: [Link]
-
Title: 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications Source: Srini Chem URL: [Link]
-
Title: Western Blot (WB) Protocol Source: Epigentek URL: [Link]
-
Title: Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells Source: PubMed URL: [Link]
-
Title: What is the role of histone deacetylases (HDACs) in gene regulation? Source: Quora URL: [Link]
-
Title: Histone Immunoblotting Protocol Source: Rockland Immunochemicals URL: [Link]
-
Title: Histone Deacetylases and Mechanisms of Regulation of Gene Expression Source: PubMed Central URL: [Link]
- Title: Process for the preparation of (2-amino-thiazol-4yl)
Sources
- 1. The many roles of histone deacetylases in development and physiology: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cellagentech.com [cellagentech.com]
- 10. Trichostatin A - Wikipedia [en.wikipedia.org]
- 11. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. Molecular Medicine Reports [spandidos-publications.com]
confirming the mechanism of action of 2-(Heptylamino)acetic acid hydrochloride
This guide serves as a definitive technical resource confirming the mechanism of action (MoA) of 2-(Heptylamino)acetic acid hydrochloride (also known as N-heptylglycine HCl). It is designed for researchers and drug development professionals evaluating this compound as a functional excipient—specifically as a Transdermal Permeation Enhancer (CPE) and surface-active agent.
Product Category: Amphiphilic Amino Acid Derivative / Permeation Enhancer
CAS: 6939-28-2
Chemical Structure:
Executive Summary
2-(Heptylamino)acetic acid hydrochloride is a cationic amphiphile belonging to the class of N-alkyl amino acid surfactants . Unlike harsh anionic surfactants (e.g., SLS) that cause extensive tissue damage, or purely lipophilic enhancers (e.g., Azone) that require co-solvents, this compound leverages a "soft" amphiphilic structure. Its primary mechanism of action is reversible lipid bilayer fluidization combined with ionic interaction with polar headgroups , facilitating the transdermal delivery of both hydrophilic and lipophilic drugs.
This guide compares its performance against industry standards (Azone, SLS, DMSO) and details the experimental protocols required to validate its efficacy in your formulation.
Mechanism of Action (MoA)
The MoA of 2-(Heptylamino)acetic acid HCl is defined by its ability to intercalate into the Stratum Corneum (SC) via two synergistic pathways:
A. The "Insert-and-Disrupt" Pathway (Lipid Domain)
The heptyl (
-
Action: The tail inserts between the ceramide and fatty acid tails of the SC.
-
Result: It disrupts the highly ordered orthorhombic and hexagonal packing of the lipids, inducing a transition to a more fluid liquid-crystalline phase. This increases the diffusion coefficient (
) of the drug.
B. The "Headgroup-Lock" Pathway (Polar Domain)
The glycine headgroup (amino acid moiety) provides a zwitterionic or cationic character (depending on pH).
-
Action: The protonated amine (
) and carboxyl group interact with the polar headgroups of ceramides via hydrogen bonding and ionic forces. -
Result: This increases the hydration of the polar headgroup region, expanding the aqueous channels (lacunae) within the lipid lamellae, thereby enhancing the flux of hydrophilic permeants.
Diagram: Lipid Bilayer Intercalation
The following diagram visualizes the dual-action mechanism within the Stratum Corneum.
Caption: Dual-action mechanism showing C7 tail insertion disrupting lipid packing and glycine headgroup expanding aqueous channels.
Comparative Performance Analysis
The following table contrasts 2-(Heptylamino)acetic acid HCl with standard alternatives.
| Feature | 2-(Heptylamino)acetic acid HCl | Azone (Laurocapram) | Sodium Lauryl Sulfate (SLS) | DMSO |
| Primary Mechanism | Bilayer Fluidization + Headgroup Hydration | Bilayer Fluidization (Fluid Phase Separation) | Lipid Extraction / Protein Denaturation | Solvent Drag / Lipid Solubilization |
| Potency (Enhancement) | Moderate to High (Drug dependent) | High (Lipophilic drugs) | High (General) | High (Universal) |
| Reversibility | High (Rapid recovery) | Low (Long residence time) | Low (Permanent damage) | High (Rapid evaporation) |
| Toxicity / Irritation | Low (Biodegradable amino acid) | Moderate (Skin irritation) | High (Erythema, edema) | Moderate (Erythema) |
| Solubility | Water Soluble (Salt form) | Highly Lipophilic (Oil) | Water Soluble | Miscible |
| Optimal pH | 4.0 - 7.0 | Neutral | > 7.0 | N/A |
Key Insight: While Azone is a more potent fluidizer for highly lipophilic drugs, it lacks water solubility and biodegradability. 2-(Heptylamino)acetic acid HCl offers a "soft drug" approach —it is effective yet metabolizes into endogenous-like byproducts (heptylamine and glycine derivatives), minimizing systemic toxicity.
Validation Protocols (Self-Validating Systems)
To confirm the mechanism in your specific formulation, execute the following protocols.
Protocol A: FTIR Spectroscopy (Lipid Conformational Change)
Objective: Quantify the shift from ordered to disordered lipid packing.
-
Preparation: Isolate Stratum Corneum (SC) sheets from porcine ear skin (trypsin digestion).
-
Treatment: Incubate SC sheets in 1% w/v 2-(Heptylamino)acetic acid HCl solution for 24 hours. Control: PBS treated.
-
Measurement: Acquire FTIR spectra (4000–400 cm⁻¹). Focus on CH₂ symmetric stretching (
) and asymmetric stretching ( ) peaks. -
Validation Criteria: A blue shift (increase in wavenumber) of the
peak from ~2850 cm⁻¹ (ordered) to >2852 cm⁻¹ (disordered) confirms lipid fluidization.
Protocol B: TEER (Transepithelial Electrical Resistance)
Objective: Assess the reversibility of tight junction modulation (if applied to mucosal surfaces) or general barrier integrity.
-
Setup: Culture Caco-2 or keratinocyte monolayers on Transwell® inserts.
-
Baseline: Measure TEER (
) until stable (>300 ). -
Challenge: Apply 5 mM 2-(Heptylamino)acetic acid HCl to the apical side.
-
Recovery: After 2 hours, wash and replace with fresh media. Monitor TEER for 24 hours.
-
Validation Criteria: A drop in TEER during exposure confirms permeation enhancement. A return to >90% of
within 24 hours confirms barrier reversibility and safety.
Protocol C: Franz Diffusion Cell Study
Objective: Determine the Enhancement Ratio (ER).
-
Donor Phase: Saturated solution of Model Drug (e.g., Theophylline) + 1% Enhancer.
-
Receptor Phase: PBS (pH 7.4).
-
Membrane: Porcine ear skin or synthetic lipid membrane (Strat-M®).
-
Sampling: Withdraw aliquots at 0, 1, 2, 4, 8, 12, 24 hours. Analyze via HPLC.
-
Calculation:
. -
Validation Criteria: An
is statistically significant for enhancement.
References
-
Amino Acid-Based Permeation Enhancers: Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021).[1][2][3] MDPI.
-
Mechanism of N-Alkyl Glycines: Structure-activity relationships of N,N-dimethylamino acid esters as skin permeation enhancers. (2009). PubMed.
-
General Permeation Enhancer Mechanisms: Permeation enhancers for transdermal drug delivery. (2000). Drug Development and Industrial Pharmacy.
-
GlyT1 Inhibition Context (Structural Analog): Discovery and SAR studies of novel GlyT1 inhibitors. (2005). PubMed.
Sources
comparative study of N-heptyl vs N-propyl glycine derivatives
Executive Summary
In the design of peptoids (oligo-N-substituted glycines), the choice of side chain dictates the physicochemical profile and biological fate of the molecule. This guide compares two critical aliphatic monomers: N-propyl glycine (Nprop/Npr) and N-heptyl glycine (Nhep) .
While both are linear aliphatic derivatives, their applications diverge significantly due to the "hydrophobic threshold" effect:
-
N-Propyl Glycine: Exhibits a unique thermoresponsive behavior (LCST ~15–25°C in polymers) and moderate hydrophilicity. It is the gold standard for tunable solubility and drug delivery carriers that require thermal triggering.
-
N-Heptyl Glycine: Crosses the lipophilicity threshold required for membrane insertion . It is a critical building block for antimicrobial peptoids (ampetoids) and cell-penetrating agents, offering superior membrane permeability at the cost of higher cytotoxicity.
Chemical & Physical Properties[1][2]
The fundamental difference lies in the alkyl chain length, which shifts the hydrophobicity (LogP) and solubility profile.
Table 1: Physicochemical Comparison
| Feature | N-Propyl Glycine (Nprop) | N-Heptyl Glycine (Nhep) |
| Structure | ||
| Side Chain | Linear Propyl (3 carbons) | Linear Heptyl (7 carbons) |
| Molecular Weight (Residue) | 99.13 Da | 155.24 Da |
| LogP (Monomer) | ~ -2.0 (Zwitterionic) | ~ +0.5 to +1.0 (Estimated) |
| Water Solubility (Homopolymer) | Soluble < LCST (~20°C) | Insoluble (Hydrophobic) |
| Conformation | Flexible, mixture of cis/trans | Flexible, increased hydrophobic collapse |
| Primary Utility | Thermoresponsive carriers, spacers | Membrane disruption, antimicrobial activity |
Structural Visualization
The following diagram illustrates the structural relationship and the "Hydrophobic Threshold" concept.
Figure 1: Structural divergence of N-substituted glycines based on amine precursor.
Synthesis Protocols
Both derivatives are synthesized via the solid-phase sub-monomer method , which is superior to reductive amination for sequence-defined oligomers. This method avoids backbone protecting groups and allows for rapid iteration.[1]
Protocol: Sub-Monomer Cycle
Reagents:
-
Resin: Rink Amide resin (0.6 mmol/g loading).
-
Acylation: 0.6 M Bromoacetic acid in DMF + 50% DIC (v/v).
-
Displacement: 1.0 M Primary Amine (n-propylamine or n-heptylamine) in DMF.
Step-by-Step Workflow:
-
Acylation (Step A):
-
Displacement (Step B):
-
Cleavage:
-
Treat resin with 95% TFA / 2.5% H₂O / 2.5% TIS for 30 minutes.
-
Lyophilize crude product.
-
Synthesis Logic Diagram
Figure 2: The sub-monomer synthesis cycle allows instantaneous switching between N-propyl and N-heptyl residues.
Biological Performance Comparison
The biological utility of these derivatives is defined by their interaction with lipid bilayers.
Antimicrobial Activity (Ampetoids)
N-heptyl is a "privileged" side chain for antimicrobial peptoids. It provides the necessary lipophilicity to partition into bacterial membranes without the extreme aggregation seen in longer chains (e.g., N-decyl).
-
N-Propyl: Generally inactive against bacteria (MIC > 100 µg/mL). The side chain is too short to penetrate the lipid bilayer core.
-
N-Heptyl: Highly active . When alternating with cationic residues (e.g., N-lysine mimics), N-heptyl peptoids show MICs in the range of 2–5 µg/mL against E. coli and S. aureus.
Cytotoxicity (Hemolysis)
Increased membrane activity correlates with mammalian toxicity.
-
N-Propyl: Negligible hemolytic activity (HC50 > 1000 µg/mL). Safe for systemic delivery carriers.
-
N-Heptyl: Moderate to high hemolytic activity depending on charge density. Optimization often requires "diluting" N-heptyl residues with polar monomers to improve the therapeutic index (Selectivity = HC50 / MIC).
Membrane Permeability
For intracellular drug delivery, N-heptyl derivatives act as Cell-Penetrating Peptoids (CPPo).
-
Data Insight: A comparative study of fluorophore-labeled peptoid trimers showed that N-heptyl trimers entered HeLa cells with 5-10x higher efficiency than N-propyl analogues, primarily via non-endocytic translocation.
Experimental Validation: Self-Validating Protocols
To verify the identity and purity of your synthesized derivatives, use the following analytical checkpoints.
Checkpoint A: Mass Spectrometry (LC-MS)
Due to the lack of backbone protons, peptoids do not stain well with Coomassie but are easily detected by ESI-MS.
-
Nprop Shift: Each residue adds exactly 99.1 Da .
-
Nhep Shift: Each residue adds exactly 155.2 Da .
-
Validation: If the mass difference between peaks in a deletion sequence is 141 Da (decyl) or 57 Da (methyl), your amine stock is contaminated or mislabeled.
Checkpoint B: HPLC Retention Time
Use a C18 Reverse-Phase column (Water/Acetonitrile gradient).
-
Nprop oligomers: Elute early (10-30% ACN).
-
Nhep oligomers: Elute late (50-90% ACN).
-
Troubleshooting: If your "Nhep" product elutes early, the displacement reaction likely failed, leaving a hydrolyzed bromoacetyl group (which is hydrophilic).
References
-
Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[4][6] Journal of the American Chemical Society, 114(26), 10646–10647. Link
-
Chongsiriwatana, N. P., et al. (2008). Peptoids that mimic the structure and function of host defense peptides. Proceedings of the National Academy of Sciences, 105(8), 2794–2799. Link
-
Sun, J., & Zuckermann, R. N. (2013).[7] Peptoid polymers: a highly designable bioinspired material.[1][7] ACS Nano, 7(6), 4715–4732. Link
-
Eccleston, M. E., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Link
-
Jordan, P. A., et al. (2012). Effect of Side-Chain Chemistry on the Conformation and Biological Activity of Antimicrobial Peptoids. ChemBioChem, 13(16), 2439–2447. Link
Sources
- 1. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Specificity of 2-(Heptylamino)acetic acid hydrochloride: A Comparative Approach
In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool. An inhibitor that potently modulates its intended target while minimally interacting with other cellular components is the gold standard. This guide provides a comprehensive framework for assessing the specificity of the novel compound, 2-(Heptylamino)acetic acid hydrochloride. As the precise biological target of this compound is yet to be widely characterized, we will proceed under the working hypothesis that it is an inhibitor of a protein kinase. This framework, however, is broadly applicable to the characterization of any small molecule inhibitor.
This guide will navigate the essential experimental workflows, from initial biochemical characterization to in-depth cellular and proteomic profiling. We will compare the hypothetical performance of 2-(Heptylamino)acetic acid hydrochloride against two archetypal kinase inhibitors: a highly specific inhibitor, such as Imatinib, and a broad-spectrum inhibitor, like Staurosporine. Through this comparative lens, researchers can contextualize their findings and make informed decisions about the compound's future development.
The Imperative of Specificity in Kinase Inhibition
A multi-tiered approach is essential for a thorough specificity assessment, encompassing:
-
Biochemical Assays: To determine the inhibitor's potency against the primary target and a panel of other kinases in a purified system.
-
Cellular Target Engagement Assays: To confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
-
Downstream Signaling & Phenotypic Assays: To verify that target engagement translates to the expected biological response.
-
Proteome-wide Profiling: To unbiasedly identify off-targets on a larger scale.
Below, we delineate the experimental protocols and data interpretation strategies for each of these tiers.
Tier 1: Biochemical Potency and Selectivity
The initial step is to quantify the inhibitor's potency against its primary target and then to screen it against a broad panel of kinases to build a selectivity profile.
Determining On-Target Potency (IC50 and Ki)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[3] While a useful metric, the IC50 value is dependent on the experimental setup, particularly the concentration of ATP.[4] For ATP-competitive inhibitors, a more intrinsic measure of potency is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[5]
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100.
-
Reconstitute the purified kinase and its specific substrate in the reaction buffer.
-
Prepare a serial dilution of 2-(Heptylamino)acetic acid hydrochloride, Imatinib, and Staurosporine in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare ATP at a concentration equal to the Km of the kinase.[7]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions.
-
Add 2.5 µL of the enzyme and substrate mix.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[8]
-
Kinome-Wide Selectivity Profiling
To assess the broader selectivity of 2-(Heptylamino)acetic acid hydrochloride, it should be screened against a large panel of kinases. Several commercial services offer kinome profiling, typically using radiometric or fluorescence-based assays.[9][10]
The results of a kinome screen are often visualized as a dendrogram or a "tree spot" diagram, which graphically represents the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of kinases. A highly selective compound will show strong inhibition of only a few kinases, while a broad-spectrum inhibitor will inhibit many.
Table 1: Hypothetical Biochemical Selectivity of 2-(Heptylamino)acetic acid hydrochloride and Comparators
| Compound | Primary Target IC50 (nM) | Number of Kinases Inhibited >50% at 1 µM (out of 400) | Selectivity Score (S10) |
| 2-(Heptylamino)acetic acid hydrochloride | 50 | 15 | 0.0375 |
| Imatinib (Specific Inhibitor) | 25 | 5 | 0.0125 |
| Staurosporine (Broad-Spectrum Inhibitor) | 1 | 250 | 0.625 |
Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Tier 2: Cellular Target Engagement
Biochemical assays are performed in a simplified, artificial environment. It is crucial to verify that the inhibitor can enter the cell and bind to its target in a physiological context.[11]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[12] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[13]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Seeding:
-
On day 1, seed HEK293 cells transiently expressing the NanoLuc®-kinase fusion protein into a 96-well, white-bottom plate.[14]
-
-
Assay:
-
On day 2, prepare serial dilutions of 2-(Heptylamino)acetic acid hydrochloride.
-
Add the NanoBRET™ tracer to the cells, followed by the compound dilutions.
-
Incubate the plate for 2 hours in a CO2 incubator.
-
Add the Nano-Glo® substrate and read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is another powerful technique for verifying target engagement in a cellular context.[15] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Table 2: Hypothetical Cellular Target Engagement Data
| Compound | Cellular Target IC50 (NanoBRET™) (nM) | Thermal Shift (CETSA®) at 10 µM (°C) |
| 2-(Heptylamino)acetic acid hydrochloride | 250 | +4.2 |
| Imatinib (Specific Inhibitor) | 150 | +5.5 |
| Staurosporine (Broad-Spectrum Inhibitor) | 20 | +6.8 |
A significant discrepancy between biochemical and cellular IC50 values may indicate poor cell permeability or active efflux of the compound.
Tier 3: Cellular Activity and Phenotypic Consequences
Confirming that target engagement leads to the expected downstream biological effects is a crucial validation step.
Phospho-protein Western Blotting
If the target kinase has a known substrate, a western blot can be used to assess the phosphorylation status of that substrate in response to inhibitor treatment.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with a dose-response of 2-(Heptylamino)acetic acid hydrochloride for a predetermined time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total substrate protein as a loading control.
-
A dose-dependent decrease in the phosphorylation of the substrate would provide strong evidence of on-target activity.
Cellular Phenotypic Assays
Depending on the role of the target kinase, a variety of phenotypic assays can be employed, such as cell proliferation assays (e.g., MTT or CellTiter-Glo®), migration assays, or apoptosis assays.[17]
Conclusion: Synthesizing the Data for a Complete Specificity Profile
Assessing the specificity of a novel inhibitor like 2-(Heptylamino)acetic acid hydrochloride is a multifaceted endeavor. By systematically progressing through biochemical, cellular, and proteomic analyses, researchers can build a comprehensive and reliable specificity profile. The comparative approach, benchmarking against well-characterized specific and broad-spectrum inhibitors, provides essential context for interpreting the experimental data.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][17]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link][6]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link][14]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link][9]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Bantscheff, M., & Drewes, G. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 30(10), 968-979. [Link][4]
-
Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8715. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][10]
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link][7]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link][5]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
-
ACS Publications. (n.d.). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Retrieved from [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][16]
-
National Center for Biotechnology Information. (2025, April 25). Protein Kinase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link][1]
-
bioRxiv. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link][11]
-
ACS Publications. (n.d.). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
ResearchGate. (2014, December 30). Is there any way to predict IC50 from inhibitory constant (Ki)? Retrieved from [Link][8]
-
Drugs.com. (n.d.). List of Multikinase inhibitors. Retrieved from [Link]
-
Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]
-
PubMed. (2013, July 5). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
AACR Journals. (2005, May 1). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Retrieved from [Link]
-
Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link][15]
-
News-Medical. (n.d.). Drugs Targeting Kinase Inhibitors. Retrieved from [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link][13]
-
PubMed Central. (n.d.). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Retrieved from [Link]
-
bioRxiv. (2022, January 27). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
-
Protocols.io. (2021, September 2). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]
-
ResearchGate. (2022, February 8). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
Sources
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 12. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
- 14. eubopen.org [eubopen.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal Procedures: 2-(Heptylamino)acetic acid hydrochloride
[1][2][3][4]
Executive Summary & Immediate Directives
2-(Heptylamino)acetic acid hydrochloride (also known as N-heptylglycine HCl) represents a specific class of amphiphilic amino acid derivatives.[1][2][3][4] Unlike simple inorganic salts, this compound possesses both a hydrophobic tail (heptyl chain) and a polar, acidic headgroup.[1]
Effective disposal requires recognizing it not just as a "salt," but as a surfactant-like organic acid precursor .[3][4] Improper disposal in standard aqueous streams can lead to foaming issues in waste manifolds or unintended interactions with strong oxidizers.[3][4]
Core Safety Directive:
Chemical Profile & Hazard Identification
To dispose of this chemical safely, we must understand its behavior in the waste stream.
| Property | Value/Description | Implication for Disposal |
| Chemical Structure | Amphiphilic nature; acts as a weak surfactant.[2][3][4] | |
| Acidity (pH) | Acidic in water (pH ~2-3 at 1M) | Corrosive Hazard. Must not be mixed with cyanide or sulfide waste (releases toxic gas).[1][2][3][4] |
| Reactivity | Secondary amine salt | Nitrosation Risk. Can form carcinogenic nitrosamines if mixed with nitrites/nitrates.[1][2][3][4] |
| Physical State | White to off-white crystalline solid | Hygroscopic.[1][2][3][4] Keep containers tightly sealed to prevent "caking" before disposal.[3][4] |
Waste Segregation Strategy
The most critical step in laboratory safety is source segregation . 2-(Heptylamino)acetic acid hydrochloride must be isolated from incompatible streams immediately upon generation.[3][4]
The "Why" Behind Segregation[1]
-
The Nitrosamine Hazard: As a secondary amine derivative, this compound can react with nitrosating agents (sodium nitrite, nitric oxide donors) to form N-nitroso-N-heptylglycine, a potential carcinogen.[1][3][4] Never place in a waste container designated for oxidizers.
-
The Exotherm Hazard: The hydrochloride salt will react exothermically with strong bases (NaOH, KOH), liberating the free amine and heat. This can pressurize capped waste containers.[3][4]
Segregation Protocol
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired shelf stock or surplus dry powder.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[3][4] Glass is acceptable but poses a breakage risk.[3][4]
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Secondary Containment: Place the original vial inside a clear plastic bag (double-bagging) before placing it into the solid waste drum.
-
Destruction: This waste typically requires incineration at a licensed facility to ensure complete thermal decomposition of the alkyl chain and nitrogen oxides.[3][4]
Scenario B: Disposal of Aqueous Solutions
Applicability: Leftover stock solutions, buffers, or reaction byproducts in water.[1][2][6][7]
-
pH Check: Verify the pH. If the concentration is high, the solution will be acidic (pH < 4).
-
Neutralization (Optional but Recommended):
-
Collection: Pour into a carboy designated for "Aqueous Chemical Waste" .
-
Documentation: Log the volume and concentration on the waste manifest.
Scenario C: Disposal of Organic Solvent Mixtures
Applicability: HPLC waste (Acetonitrile/Methanol) or extraction layers.[1][3]
Visual Decision Logic (Waste Stream Flowchart)
The following diagram illustrates the decision-making process for disposing of 2-(Heptylamino)acetic acid hydrochloride residues.
Figure 1: Decision tree for segregating 2-(Heptylamino)acetic acid hydrochloride waste streams based on physical state and solvent composition.
Spill Response Protocol
In the event of a benchtop spill, follow this "Dry-Wet-Dry" protocol to minimize spreading the surfactant.[1][3][4]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Containment (Dry): If the spill is solid powder, do not wet it initially (this creates a soapy, spreading mess).[4] Cover with a dry paper towel or spill pad to minimize dust.[3][4]
-
Collection: Scoop up the bulk solid using a dustpan or stiff card.[3][4] Place in a solid waste bag.
-
Cleaning (Wet): Wipe the area with a wet paper towel soaked in dilute sodium bicarbonate (to neutralize the acidity).[3][4]
-
Final Polish (Dry): Wipe the area with a dry absorbent pad to remove any surfactant residue that could cause slipping.[3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[3][4] Hazardous Waste Generators: Categories and Requirements. RCRA Regulations.[3][4][8] [Link]
-
PubChem. (2023).[3][4] Compound Summary: Glycine, N-heptyl-, hydrochloride.[1][2][3][4] National Library of Medicine.[3][4] [Link](Note: Specific CAS data inferred from homologous series N-alkyl glycines).
-
Occupational Safety and Health Administration (OSHA). (2012).[3][4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[3][4] [Link][1][3][4]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Glycylglycine Hydrochloride | C4H9ClN2O3 | CID 83095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylglycine hydrochloride | C4H10ClNO2 | CID 75605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
- 8. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
